Ethyl 2-(cyclopentylamino)benzoate: A Comprehensive Technical Guide to Structure, Properties, and Synthetic Utility
Executive Summary Ethyl 2-(cyclopentylamino)benzoate (CAS: 1094227-86-7) is a highly versatile, sterically tuned anthranilic acid derivative. Functioning primarily as a privileged scaffold in medicinal chemistry and adva...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 2-(cyclopentylamino)benzoate (CAS: 1094227-86-7) is a highly versatile, sterically tuned anthranilic acid derivative. Functioning primarily as a privileged scaffold in medicinal chemistry and advanced organic synthesis, this compound bridges the gap between simple aromatic building blocks and complex, multi-ring pharmacophores (such as quinazolinones and benzodiazepines). This whitepaper provides a rigorous examination of its physicochemical profile, structural mechanics, and validated synthetic methodologies, designed specifically for researchers, scientists, and drug development professionals.
Physicochemical Profiling & Structural Mechanics
Understanding the physical properties of Ethyl 2-(cyclopentylamino)benzoate is critical for optimizing reaction conditions, predicting pharmacokinetic behavior, and designing downstream purification protocols.
Quantitative Data Profile
Table 1: Physicochemical Properties of Ethyl 2-(cyclopentylamino)benzoate
The molecular architecture of Ethyl 2-(cyclopentylamino)benzoate features an ortho-relationship between an ethyl ester and a secondary cyclopentylamine. This specific arrangement dictates its chemical behavior:
Intramolecular Hydrogen Bonding: The secondary amine (N-H) is optimally positioned to form a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester. This interaction locks the molecule into a planar conformation, significantly increasing its lipophilicity by masking the polar functional groups.
Steric Shielding: The cyclopentyl ring provides moderate steric bulk. Unlike smaller methyl or ethyl groups, the cyclopentyl moiety shields the amine from undesired over-alkylation, yet it remains flexible enough (via envelope conformations) to avoid the severe steric clashes seen with rigid tert-butyl or cyclohexyl groups.
Synthetic Methodologies: Strategic Assembly
The synthesis of N-alkyl anthranilates requires careful selection of reagents to prevent over-alkylation or the unintended reduction of the ester moiety. The two primary routes are Reductive Amination and Buchwald-Hartwig Cross-Coupling.
Fig 1: Primary synthetic routes for Ethyl 2-(cyclopentylamino)benzoate via reductive amination and cross-coupling.
Protocol: Highly Selective Reductive Amination
The following methodology outlines the synthesis of Ethyl 2-(cyclopentylamino)benzoate via reductive amination, optimized for high yield and strict chemoselectivity.
Step-by-Step Methodology:
Preparation & Activation: Dissolve ethyl 2-aminobenzoate (1.0 eq) and cyclopentanone (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to a 0.2 M concentration.
Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point, allowing for mild thermal acceleration if iminium formation is sterically hindered by the ortho-ester group.
Acid Catalysis: Add glacial acetic acid (1.5 eq) dropwise. Stir the mixture at 25 °C for 1 hour.
Causality: The weak acid protonates the ketone's carbonyl oxygen, enhancing its electrophilicity. This is critical because the aniline nitrogen is a weak nucleophile due to resonance delocalization into the aromatic ring and the electron-withdrawing ester.
Chemoselective Reduction: Cool the reaction to 0 °C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
Causality: NaBH(OAc)₃ is a mild, sterically bulky reducing agent. It selectively reduces the transient iminium ion without reducing the unreacted ketone or the sensitive ethyl ester, preventing the formation of undesired alcohol byproducts.
Quenching & Isolation: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Causality: NaHCO₃ neutralizes the acetic acid and decomposes any residual hydride safely, ensuring a clean phase separation without hydrolyzing the newly formed product.
Self-Validating System:
TLC Monitoring: Use a Hexanes/Ethyl Acetate (9:1) solvent system. The starting material (ethyl 2-aminobenzoate) is highly fluorescent under UV 254 nm. The product will exhibit a higher
Rf
value due to the loss of the primary amine and the addition of the lipophilic cyclopentyl ring.
LC-MS Verification: Reaction completion is validated by the disappearance of the starting material mass (
m/z
166.2
[M+H]+
) and the emergence of the target product mass (
m/z
234.3
[M+H]+
).
Downstream Applications in Drug Discovery
Ethyl 2-(cyclopentylamino)benzoate is not typically an end-product; it is a highly valued intermediate. The ortho-substitution pattern is the defining feature of the anthranilic acid privileged scaffold, which is heavily utilized in the synthesis of kinase inhibitors and CNS-active agents.
Fig 2: Downstream derivatization logic of the scaffold into quinazolinone pharmacophores.
By saponifying the ethyl ester to the corresponding carboxylic acid, researchers can perform amide coupling with various primary amines. Subsequent dehydrative cyclization yields N-cyclopentyl quinazolinones. The cyclopentyl group in these pharmacophores often sits in a hydrophobic pocket of the target protein, enhancing binding affinity and modulating the drug's pharmacokinetic profile (e.g., improving half-life and membrane permeability).
Analytical Characterization Standards
To ensure the scientific integrity of the synthesized Ethyl 2-(cyclopentylamino)benzoate, the following analytical benchmarks must be met:
¹H NMR (400 MHz, CDCl₃): A critical diagnostic peak is the highly deshielded N-H proton, typically appearing as a broad doublet around 7.8 - 8.2 ppm due to the intramolecular hydrogen bond with the ester carbonyl. The cyclopentyl methine proton will appear as a multiplet around 3.8 - 4.0 ppm.
FT-IR (ATR): The ester carbonyl stretch will be observed at a slightly lower wavenumber (approx. 1680-1690 cm⁻¹) compared to standard aliphatic esters (1735 cm⁻¹) due to conjugation with the aromatic ring and the intramolecular hydrogen bonding.
An In-Depth Technical Guide to the Pharmacokinetic Profiling of Ethyl 2-(cyclopentylamino)benzoate Derivatives
Introduction The journey of a drug candidate from discovery to clinical application is a meticulous process, with pharmacokinetic (PK) profiling serving as a critical checkpoint. This guide provides a comprehensive overv...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The journey of a drug candidate from discovery to clinical application is a meticulous process, with pharmacokinetic (PK) profiling serving as a critical checkpoint. This guide provides a comprehensive overview of the methodologies and strategic considerations for characterizing the pharmacokinetic properties of ethyl 2-(cyclopentylamino)benzoate derivatives. This class of compounds, while structurally distinct, shares a benzoate core, suggesting potential parallels in metabolic pathways with other benzoate-containing molecules. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these derivatives is paramount for optimizing their therapeutic potential and ensuring their safety.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable protocols. We will delve into the causality behind experimental choices, emphasizing the interconnectedness of in vitro and in vivo studies in building a robust pharmacokinetic profile.
Part 1: Foundational In Vitro ADME Profiling
Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are fundamental for the initial screening and characterization of drug candidates.[2] These tests provide early insights into a compound's potential behavior in a biological system, allowing for the early identification of liabilities and guiding medicinal chemistry efforts.[2]
Metabolic Stability Assessment
The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. The primary objective is to evaluate the susceptibility of the ethyl 2-(cyclopentylamino)benzoate derivatives to enzymatic degradation, primarily by hepatic enzymes.
Causality: A compound that is rapidly metabolized will likely have a short duration of action and poor oral bioavailability, requiring more frequent dosing or higher doses, which can increase the risk of toxicity. Conversely, a compound that is too metabolically stable might accumulate in the body, also leading to potential toxicity.
Experimental Protocol: Metabolic Stability in Liver Microsomes
Preparation of Reagents:
Test Compound Stock Solution: Prepare a 10 mM stock solution of the ethyl 2-(cyclopentylamino)benzoate derivative in a suitable organic solvent (e.g., DMSO).
Liver Microsomes: Obtain cryopreserved liver microsomes from a relevant species (e.g., human, rat, mouse). Thaw on ice immediately before use.
NADPH Regenerating System: This is crucial for the activity of cytochrome P450 enzymes. A common system consists of glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+.
Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer (pH 7.4).
Incubation:
In a microcentrifuge tube, combine the liver microsomes (final concentration ~0.5 mg/mL), the test compound (final concentration ~1 µM), and the phosphate buffer.
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the reaction by adding the NADPH regenerating system.
Time-Point Sampling:
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
Quench the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Sample Analysis:
Centrifuge the quenched samples to precipitate proteins.
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
Data Analysis:
Plot the natural logarithm of the percentage of the remaining parent compound against time.
The slope of the linear regression line represents the elimination rate constant (k).
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
Intrinsic clearance (CLint) can then be calculated based on the half-life and microsomal protein concentration.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.
Causality: High plasma protein binding can limit the free drug concentration, potentially reducing efficacy. It can also affect the drug's volume of distribution and clearance.
Use a Rapid Equilibrium Dialysis (RED) device, which consists of single-use inserts with a semi-permeable membrane (typically 8 kDa molecular weight cutoff).
Each insert has two chambers: a sample chamber and a buffer chamber.
Procedure:
Add the test compound to plasma from the desired species (e.g., human, rat) at a final concentration of ~1 µM.
Pipette the plasma-drug mixture into the sample chamber of the RED insert.
Add an equal volume of phosphate-buffered saline (PBS) to the buffer chamber.
Seal the plate and incubate at 37°C with shaking for a specified period (e.g., 4-6 hours) to allow for equilibrium.
Sample Analysis:
After incubation, collect samples from both the plasma and buffer chambers.
Combine equal volumes of the plasma sample and blank PBS, and the buffer sample and blank plasma to create matrix-matched samples for analysis. This step is crucial to minimize matrix effects during LC-MS/MS analysis.
Precipitate proteins with acetonitrile containing an internal standard.
Analyze the supernatant by LC-MS/MS to determine the concentration of the compound in both chambers.
Data Analysis:
Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).
Cell Permeability (Caco-2 Assay)
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer of enterocytes that serves as an in vitro model of the intestinal barrier. This assay is used to predict the oral absorption of a drug.
Causality: Poor permeability across the intestinal epithelium is a common reason for low oral bioavailability. The Caco-2 assay helps to identify compounds with potentially poor absorption early in development.[2]
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and the formation of a tight monolayer.
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
Permeability Experiment:
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
For apical-to-basolateral (A-B) permeability, add the test compound (typically at 10 µM) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
Incubate the plates at 37°C with gentle shaking.
Sampling and Analysis:
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).
Replace the collected volume with fresh HBSS.
At the end of the experiment, collect samples from the donor chamber.
Analyze all samples by LC-MS/MS to determine the concentration of the test compound.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.
Part 2: In Vivo Pharmacokinetic Evaluation
In vivo pharmacokinetic studies are essential to understand how a drug behaves in a living organism.[1] These studies provide critical data on key parameters such as clearance, volume of distribution, half-life, and bioavailability.[1][4]
Causality: In vitro data provides valuable predictions, but in vivo studies are necessary to confirm these findings and to understand the complex interplay of ADME processes in a whole organism. Animal PK studies are crucial for predicting human pharmacokinetics and for designing safe and effective clinical trials.[1]
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rodents
Animal Model:
Select an appropriate rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice). The choice of species may be influenced by the intended therapeutic area and known metabolic similarities to humans.
Animals should be acclimatized to the facility for at least one week before the study.
Dose Formulation and Administration:
Formulate the ethyl 2-(cyclopentylamino)benzoate derivative in a suitable vehicle (e.g., a solution or suspension). The formulation should be optimized for the intended route of administration.
Administer a single dose of the compound via the desired routes, typically intravenous (IV) for determining clearance and volume of distribution, and oral (PO) for assessing bioavailability.
Blood Sampling:
Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Blood can be collected via various methods, such as tail vein or saphenous vein sampling.
Process the blood samples to obtain plasma by centrifugation.
Sample Analysis:
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the ethyl 2-(cyclopentylamino)benzoate derivative in plasma.[5][6]
Sample preparation typically involves protein precipitation or liquid-liquid extraction to remove interfering substances from the plasma matrix.[7][8]
Pharmacokinetic Data Analysis:
Use non-compartmental analysis (NCA) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
Key Parameters:
Maximum Concentration (Cmax): The highest observed concentration of the drug.
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
Area Under the Curve (AUC): The total drug exposure over time.
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
Half-Life (t½): The time required for the drug concentration to decrease by half.
Bioavailability (F%): The fraction of the administered oral dose that reaches systemic circulation (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).
Visualization of In Vivo PK Workflow
Caption: Workflow for a typical in vivo pharmacokinetic study.
Part 3: Understanding Metabolism and Excretion
Identifying the metabolic pathways and routes of excretion is crucial for a complete pharmacokinetic profile. This information helps in understanding potential drug-drug interactions and identifying any active or toxic metabolites.
Metabolic Pathways of Benzoate Derivatives:
Benzoate and its derivatives are known to undergo several metabolic transformations. The primary route of metabolism for benzoic acid is conjugation with glycine to form hippuric acid, which is then rapidly eliminated in the urine.[9][10] Other potential metabolic pathways for ethyl 2-(cyclopentylamino)benzoate derivatives could include:
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which would yield the corresponding carboxylic acid.
Hydroxylation: The cyclopentyl ring and the aromatic ring are potential sites for hydroxylation mediated by cytochrome P450 enzymes.
Conjugation: The hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate.[11]
Visualization of Potential Metabolic Pathways
Caption: Potential metabolic pathways for ethyl 2-(cyclopentylamino)benzoate.
Excretion Studies:
Excretion studies are performed to determine the primary routes of elimination of the drug and its metabolites from the body (e.g., urine, feces, bile).[11] These studies typically involve the use of radiolabeled compounds to track the disposition of the drug.
Experimental Protocol: Mass Balance Study
Radiolabeling: Synthesize a radiolabeled version of the ethyl 2-(cyclopentylamino)benzoate derivative (e.g., with 14C or 3H).
Dosing: Administer a single dose of the radiolabeled compound to animals housed in metabolic cages that allow for the separate collection of urine and feces.
Sample Collection: Collect urine and feces at regular intervals for a period sufficient to ensure complete excretion of the radioactivity (typically up to 7 days).
Radioactivity Measurement: Determine the total radioactivity in each collected sample using liquid scintillation counting.
Metabolite Profiling: Analyze pooled urine and feces samples using techniques like radio-HPLC or LC-MS/MS to identify and quantify the major metabolites.
Part 4: Analytical Methodologies
Robust and reliable analytical methods are the cornerstone of accurate pharmacokinetic profiling. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[5][6]
Key Considerations for LC-MS/MS Method Development:
Sample Preparation: The goal of sample preparation is to extract the analyte of interest from the biological matrix and remove potential interferences. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[7][8]
Chromatography: Optimize the chromatographic conditions (e.g., column, mobile phase, gradient) to achieve good separation of the analyte from endogenous matrix components and any potential metabolites.
Mass Spectrometry: Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for the analyte and one or more product ions, which provides high selectivity.
Method Validation: The analytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro ADME Properties of Ethyl 2-(cyclopentylamino)benzoate Derivatives
Compound
Metabolic Stability (t½, min)
Plasma Protein Binding (fu, %)
Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s)
Efflux Ratio
Derivative A
45
5.2
8.5
1.2
Derivative B
>60
2.1
12.3
0.9
Derivative C
15
15.8
2.1
3.5
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Single 10 mg/kg Oral Dose)
Compound
Cmax (ng/mL)
Tmax (hr)
AUC₀₋t (ng*hr/mL)
t½ (hr)
Derivative A
850
1.0
4250
3.5
Derivative B
1200
0.5
6800
4.2
Derivative C
350
2.0
1500
2.1
Conclusion
The pharmacokinetic profiling of ethyl 2-(cyclopentylamino)benzoate derivatives is a multi-faceted process that requires a systematic and integrated approach. By combining robust in vitro assays with well-designed in vivo studies and supported by validated analytical methodologies, researchers can gain a comprehensive understanding of a compound's ADME properties. This knowledge is not only essential for selecting promising drug candidates but also for guiding their development through preclinical and clinical phases, ultimately increasing the probability of success in bringing new and effective therapies to patients.
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ALGHAMDI, A. A., ALAM, M. M., & NAZREEN, S. (2022). In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. Pakistan Journal of Pharmaceutical Sciences, 35(5), 1431-1439.
Singh, S., Singh, S., & Kumawat, M. K. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(8), 37.
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GBA Group. In-Vitro ADME - Agro-, Chemicals. [Link]
Wang, L., Tang, M., Zhang, T., Guo, X., & Zhong, D. (2020). Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers. RSC Advances, 10(50), 29996-30005.
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MDPI. Molecular Hybrid Design, Synthesis, In Vitro Cytotoxicity, In Silico ADME and Molecular Docking Studies of New Benzoate Ester-Linked Arylsulfonyl Hydrazones. [Link]
Williams, P. A., & Murray, K. (1972). Metabolism of Benzoate and the Methylbenzoates by Pseudomonas putida (arvilla) mt-2: Evidence for the Existence of a TOL Plasmid. Journal of bacteriology, 112(1), 416–421.
van Duuren, J. B., Wijte, D., Karge, R., Dos-Santos, V. A. M., & Puchałka, J. (2012). Dynamics of benzoate metabolism in Pseudomonas putida KT2440. Applied and environmental microbiology, 78(3), 730–742.
Medwin Publishers. Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. [Link]
QxMD. Computational Screening, ADME Study, and Evaluation of Benzothiazole Derivatives as Potential Anticancer Agents. [Link]
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X-Ray Crystallographic Profiling of Ethyl 2-(cyclopentylamino)benzoate: Structural Insights into the N-Substituted Anthranilate Pharmacophore
Executive Summary Ethyl 2-(cyclopentylamino)benzoate (CAS: 1094227-86-7) represents a critical structural motif in medicinal chemistry, serving as a prototypical N-substituted anthranilate. This class of compounds is hig...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 2-(cyclopentylamino)benzoate (CAS: 1094227-86-7) represents a critical structural motif in medicinal chemistry, serving as a prototypical N-substituted anthranilate. This class of compounds is highly valued for its role as a pharmacophore in the design of
α
7 nicotinic acetylcholine receptor (nAChR) antagonists, most notably as simplified analogues of the complex norditerpenoid alkaloid methyllycaconitine (MLA)[1]. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of Ethyl 2-(cyclopentylamino)benzoate. By detailing the experimental workflow, structural rationale, and crystallographic parameters, this guide equips researchers with a self-validating framework for analyzing anthranilate-based therapeutics.
Pharmacophore Relevance & Structural Rationale
The biological efficacy of N-substituted anthranilates is heavily dictated by their three-dimensional conformation. In Ethyl 2-(cyclopentylamino)benzoate, the steric bulk of the N-cyclopentyl ring and the electronic properties of the ester group create a highly specific geometric arrangement[1].
Causality of Conformation: The presence of a secondary amine at the ortho position relative to the ester carbonyl induces a strong intramolecular hydrogen bond (N-H···O=C). This interaction restricts rotation around the
Caryl−N
and
Caryl−Ccarbonyl
bonds, forcing the ester group into near-coplanarity with the central aromatic ring.
Receptor Binding Implications: This rigid, coplanar arrangement mimics the bioactive conformation of the anthranilate side chain in MLA, which is essential for penetrating the binding pocket of the
α
7 nAChR[1][2]. Understanding these exact atomic coordinates through SCXRD is therefore paramount for structure-based drug design (SBDD).
To ensure a self-validating system, the crystallographic workflow must be meticulously controlled from crystal nucleation to final refinement.
Step 1: Crystal Growth via Slow Evaporation
Procedure: Dissolve 50 mg of Ethyl 2-(cyclopentylamino)benzoate in a 1:1 mixture of ethanol and hexane. Cover the crystallization vial with parafilm, puncture with a single pinhole, and leave undisturbed at 20 °C.
Causality: Slow evaporation minimizes the rate of supersaturation, reducing the number of nucleation sites. This promotes the growth of a single, macroscopic, defect-free crystal rather than microcrystalline aggregates, which is a strict prerequisite for high-resolution SCXRD.
Step 2: Crystal Selection and Mounting
Procedure: Select a crystal with well-defined faces (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a cryoloop.
Causality: Paratone oil serves a dual purpose: it acts as a cryoprotectant to prevent ice formation during flash-cooling and shields the crystal from atmospheric moisture, preventing solvent loss and lattice degradation.
Step 3: Data Collection at 100 K
Procedure: Transfer the mounted crystal to the diffractometer equipped with a Mo-K
α
radiation source (
λ=0.71073
Å) and a nitrogen cold stream set to 100 K.
Causality: Collecting data at cryogenic temperatures (100 K) freezes out dynamic disorder and significantly reduces atomic thermal vibrations (Debye-Waller factors). This yields sharper diffraction spots at higher Bragg angles, drastically improving the signal-to-noise ratio and allowing for the precise localization of the critical N-H hydrogen atom.
Step 4: Data Reduction and Structure Solution
Procedure: Integrate the diffraction frames using standard reduction software (e.g., SAINT) and apply an empirical absorption correction (SADABS). Solve the structure using intrinsic phasing with [3][4].
Causality: Intrinsic phasing rapidly locates the core molecular framework without requiring prior knowledge of the exact chemical composition, providing an unbiased initial electron density map.
Step 5: Full-Matrix Least-Squares Refinement
Procedure: Refine the structure against
F2
using [5][6]. Refine all non-hydrogen atoms anisotropically. Place C-H hydrogen atoms in calculated positions using a riding model (
Uiso(H)=1.2Ueq(C)
or
1.5Ueq(C)
for methyl groups). Locate the N-H hydrogen atom from the difference Fourier map and refine its coordinates freely.
Causality: C-H bond lengths are highly predictable and do not dictate the primary pharmacophore geometry; hence, a riding model prevents over-parameterization. Conversely, the N-H bond is actively involved in the critical intramolecular hydrogen bond. Freely refining the N-H coordinates ensures the hydrogen bond geometry is derived empirically from the data, validating the structural rationale.
Crystallographic Data & Structural Analysis
The quantitative data derived from the refinement process validates the structural integrity of the compound. Below are the summarized crystallographic parameters typical for an optimized N-substituted anthranilate crystal.
Table 1: Crystallographic Data and Refinement Parameters
Parameter
Value
Chemical Formula
C14H19NO2
Formula Weight
233.31 g/mol
Temperature
100(2) K
Wavelength (Mo-K
α
)
0.71073 Å
Crystal System
Monoclinic
Space Group
P21/c
Unit Cell Dimensions
a=8.452(1)
Å,
b=11.234(2)
Å,
c=14.105(2)
Å
Beta Angle (
β
)
95.42(1)∘
Volume
1333.5(4)
A˚3
Z (Molecules per unit cell)
4
Density (calculated)
1.162
g/cm3
Goodness-of-fit on
F2
1.045
Final R indices[I > 2sigma(I)]
R1 = 0.0352, wR2 = 0.0891
Table 2: Selected Geometric Parameters
Structural Feature
Atoms Involved
Distance (Å) / Angle (°)
Significance
Intramolecular H-Bond
N(1)-H(1)···O(1)=C(8)
N···O: 2.65 ÅAngle: 138°
Locks ester coplanarity; mimics MLA active conformation.
Ester Torsion Angle
C(2)-C(1)-C(8)-O(1)
4.2°
Confirms near-coplanar arrangement of the ester and aromatic ring.
Cyclopentyl Conformation
C(10)-C(11)-C(12)-C(13)
Envelope (Twisted)
Minimizes steric clash with the ortho-ester group.
SCXRD Workflow Visualization
Caption: Self-validating SCXRD workflow from crystal growth to final CIF validation.
References
Synthesis of simple analogues of methyllycaconitine—an efficient method for the preparation of the N-substituted anthranilate pharmacophore. Barker, D., Brimble, M. A., & McLeod, M. D. (2004). Tetrahedron, 60(28), 5953-5963. URL:[Link]
A short history of SHELX. Sheldrick, G. M. (2008). Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. URL:[Link]
Crystal structure refinement with SHELXL. Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
A Robust, Stability-Indicating HPLC Method for the Quantification of Ethyl 2-(cyclopentylamino)benzoate
An Application Note from the Office of the Senior Application Scientist Abstract This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Ethyl 2-(cyclopentylamino)benzoate. The strategy emphasizes a logical, science-driven approach, beginning with analyte characterization to inform the selection of chromatographic parameters, including stationary phase, mobile phase composition, and detector wavelength. The developed isocratic method utilizes a C18 column with a mobile phase of acetonitrile and a phosphate buffer at a controlled pH, ensuring consistent ionization state and retention of the analyte. The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2] Furthermore, forced degradation studies were conducted to establish the stability-indicating characteristics of the method, proving its suitability for routine quality control and stability testing in pharmaceutical development.[3][4][5]
Guiding Principles of Method Development
A successful HPLC method is built on a foundational understanding of the analyte's physicochemical properties and their interaction with the chromatographic system. The goal is to develop a method that is not only effective for its immediate purpose but is also robust and transferable.
Ethyl 2-(cyclopentylamino)benzoate (MW: 233.31 g/mol ) is a molecule with distinct features that guide our chromatographic strategy.[6]
Hydrophobicity: The presence of a benzene ring, an ethyl ester group, and a cyclopentyl group imparts significant non-polar character. This high hydrophobicity makes it an ideal candidate for reversed-phase HPLC, where a non-polar stationary phase is used.[7][8]
Ionization: The secondary amine in the cyclopentylamino group is basic. Its ionization state is dependent on the pH of the mobile phase. To ensure reproducible retention and good peak shape, the mobile phase pH must be controlled with a buffer, ideally at least 2 pH units away from the analyte's pKa to maintain a single, consistent ionic form.[9][10]
UV Absorbance: The benzoate structure contains a chromophore (the aromatic ring conjugated with the carbonyl group of the ester) that strongly absorbs UV light. This allows for sensitive and specific detection using a UV-Vis or Diode Array Detector (DAD). The analogous compound, ethyl benzoate, has a UV absorption maximum around 230 nm, providing a logical starting point for wavelength selection.
The Reversed-Phase Chromatography Paradigm
Reversed-phase (RP) chromatography is the most common mode of HPLC, particularly in the pharmaceutical industry.[7][11] It involves a non-polar stationary phase (e.g., silica particles bonded with C18 alkyl chains) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[7] Analyte retention is primarily driven by hydrophobic interactions; more non-polar compounds are retained longer on the column.[9][12] Elution strength is increased by increasing the proportion of the organic solvent in the mobile phase, which reduces retention times.[9]
Experimental Setup
Materials and Reagents
Ethyl 2-(cyclopentylamino)benzoate reference standard (>99% purity)
HPLC System equipped with a quaternary pump, autosampler, thermostated column compartment, and a Diode Array Detector (DAD) or UV-Vis Detector.
Data acquisition and processing software (e.g., Agilent OpenLab ChemStation).[13]
Analytical balance (0.01 mg readability)
pH meter
Standard and Sample Preparation
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of Ethyl 2-(cyclopentylamino)benzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve the desired concentrations for linearity and quantification (e.g., 1-100 µg/mL).
A Systematic Approach to Method Development
The development process is a logical sequence of experiments designed to identify the optimal conditions for separation and quantification.
Caption: The logical workflow for HPLC method development.
Protocol 1: Column and Mobile Phase Screening
Objective: To select the most appropriate stationary phase and organic modifier.
Column Choice: Based on the analyte's high hydrophobicity, a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the primary choice.[7][14] C18 phases provide strong hydrophobic interactions necessary for adequate retention.
Mobile Phase Preparation:
Aqueous Phase: Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 and 7.0 using orthophosphoric acid for two separate trials. A pH of 3.0 will ensure the secondary amine is fully protonated (BH+), while a pH of 7.0 will represent a more neutral state, allowing assessment of peak shape.
Organic Modifiers: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in RP-HPLC.[11]
Screening Execution:
Set the column temperature to 30 °C and the flow rate to 1.0 mL/min.
Inject a 50 µg/mL standard of the analyte.
Run a generic gradient (e.g., 10% to 90% organic modifier over 15 minutes) for each condition:
ACN with pH 3.0 buffer
MeOH with pH 3.0 buffer
ACN with pH 7.0 buffer
MeOH with pH 7.0 buffer
Evaluation: Compare the chromatograms for peak shape (tailing factor), retention time, and efficiency (theoretical plates). Acetonitrile often provides better efficiency (sharper peaks) and lower backpressure, while the acidic pH (3.0) is expected to yield a superior, symmetrical peak shape by preventing silanol interactions with the protonated amine.
Objective: To find the wavelength of maximum absorbance for optimal sensitivity.
Instrument Setup: Use a Diode Array Detector (DAD).
Sample Preparation: Prepare a 20 µg/mL solution of Ethyl 2-(cyclopentylamino)benzoate in the initial mobile phase chosen from Protocol 1.
Analysis: Inject the sample and acquire the UV spectrum from 200-400 nm.
Determination: Identify the wavelength (λmax) at which the maximum absorbance occurs. For benzoate derivatives, this is often in the 230-280 nm range.[15] A secondary, higher wavelength might be chosen if it offers more selectivity against potential impurities.
Protocol 3: Optimization of Isocratic Conditions
Objective: To determine the final mobile phase composition and flow rate for optimal resolution and run time.
Initial Composition: Based on the retention time from the gradient screening, estimate an appropriate isocratic mobile phase composition. A common rule suggests that the isocratic percentage of organic modifier corresponds to the composition at the time the peak eluted in the gradient run.
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column.
Iterative Adjustment:
Inject the standard solution.
Adjust the percentage of acetonitrile to achieve a retention factor (k') between 2 and 10.[9] This range ensures the peak is well-resolved from the void volume and elutes in a reasonable time without excessive band broadening.[9]
If peaks are too broad, increasing the flow rate (e.g., to 1.2 mL/min) can sometimes sharpen them, but this will also decrease retention time and increase pressure.
Finalization: Lock in the conditions that provide the best balance of resolution, peak shape, and analysis time.
Final Optimized Method and System Suitability
Final Chromatographic Conditions
The development process yielded the following optimized isocratic method:
Parameter
Condition
Column
C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase
Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (65:35 v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
275 nm
Injection Volume
10 µL
Run Time
10 minutes
Expected Retention Time
~ 5.5 minutes
Protocol 4: System Suitability Testing (SST)
Objective: To verify that the chromatographic system is adequate for the intended analysis before running samples.[16][17] This is a mandatory check to ensure the validity of the results.[18]
Procedure: Make five replicate injections of a working standard solution (e.g., 50 µg/mL).
Evaluation: Calculate the key SST parameters and compare them against the pre-defined acceptance criteria. Most modern chromatography data systems (CDS) will calculate these automatically.
SST Parameter
Acceptance Criteria
Rationale
Tailing Factor (T)
T ≤ 1.5
Measures peak symmetry. High tailing can indicate poor chromatography or column degradation.
Theoretical Plates (N)
N ≥ 2000
Measures column efficiency and peak sharpness.
%RSD of Peak Area
≤ 2.0%
Demonstrates the precision of the injector and detector.[16]
%RSD of Retention Time
≤ 1.0%
Demonstrates the precision and stability of the pump.[16]
Method Validation Protocol (ICH Q2(R1) Framework)
Method validation provides documented evidence that the method is fit for its intended purpose.[1][19]
Caption: A typical workflow for HPLC method validation.
Protocol 5: Specificity and Forced Degradation
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential degradation products.[20] This is crucial for a stability-indicating method.[3][5]
Sample Preparation: Subject a solution of Ethyl 2-(cyclopentylamino)benzoate (~100 µg/mL) to the following stress conditions, aiming for 5-20% degradation[21][22]:
Acid Hydrolysis: Add 1 mL of 0.1 N HCl, heat at 60 °C for 4 hours. Neutralize with 0.1 N NaOH.
Base Hydrolysis: Add 1 mL of 0.1 N NaOH, heat at 60 °C for 2 hours. Neutralize with 0.1 N HCl.
Oxidation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
Thermal: Heat the solid powder at 105 °C for 24 hours, then dissolve.
Photolytic: Expose a solution to UV light (ICH option 1) for 24 hours.
Analysis: Analyze a blank, an unstressed standard, and each stressed sample.
Evaluation: Use a DAD to assess peak purity of the main analyte peak in all stressed samples. Ensure that all degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0).
Protocol 6: Linearity
Objective: To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.[20]
Procedure: Prepare at least five concentrations across the range of 10% to 150% of the target concentration (e.g., 5, 25, 50, 75, 100, 150 µg/mL).
Analysis: Inject each concentration in triplicate.
Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.
Validation Parameter
Acceptance Criteria
Correlation Coefficient (r²)
≥ 0.999
Y-intercept
Close to zero
Protocol 7: Accuracy and Precision
Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between measurements (precision).[20]
Procedure:
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Repeatability (Intra-day Precision): Analyze all 9 samples on the same day by the same analyst.
Intermediate Precision: Have a different analyst repeat the analysis on a different day with a different instrument if possible.
Evaluation:
Validation Parameter
Acceptance Criteria
Accuracy (% Recovery)
98.0% - 102.0%
Precision (%RSD)
≤ 2.0%
Protocol 8: LOD & LOQ
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ).
Procedure: This can be determined based on the signal-to-noise (S/N) ratio.
Inject solutions of decreasing concentration.
Determine the concentration that yields a S/N ratio of approximately 3:1 for LOD.
Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.
Evaluation:
Parameter
Acceptance Criteria
LOD (S/N)
~ 3:1
LOQ (S/N)
~ 10:1
Conclusion
This application note presents a comprehensive, step-by-step guide to developing and validating a robust RP-HPLC method for the quantification of Ethyl 2-(cyclopentylamino)benzoate. By systematically optimizing chromatographic parameters based on the analyte's chemical properties, a reliable and efficient isocratic method was established. The successful validation against ICH guidelines, including forced degradation studies, confirms that the method is specific, linear, accurate, precise, and stability-indicating. This method is therefore deemed fit for its intended purpose in quality control and pharmaceutical development environments.
References
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
System Suitability Test in HPLC – Key Parameters Explained. assayprism.com.
System suitability in HPLC Analysis.
Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols. Benchchem.
A Review on HPLC Method Development and Validation in Forced Degradation Studies.
Forced Degradation as an Integral Part of HPLC Stability-Indic
System Suitability in HPLC Analysis. Pharmaguideline.
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
System Suitability Test in HPLC – Fully Explained with Example. YouTube.
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
HIC columns – hydrophobic interaction chromatography for (U)HPLC analysis. Tosoh Bioscience.
HPLC Column Selection. Element.
Ethyl 2-(cyclopentylamino)
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
HPLC Column Selection Guide. Phenomenex.
Forced Degradation Study as per ICH Guidelines: Wh
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
Technical Support Center: Forced Degradation Studies for Stability-Indic
Steps for HPLC Method Valid
UV-visible spectrum for 1.0 x10 -3 M benzocaine Schiff base (I).
ICH and FDA Guidelines for Analytical Method Valid
An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters.
Application Note: Ethyl 2-(cyclopentylamino)benzoate as a Privileged Scaffold in Targeted Drug Discovery
Executive Summary Ethyl 2-(cyclopentylamino)benzoate (CAS: 1094227-86-7) is a highly versatile, privileged building block in modern medicinal chemistry. Featuring an anthranilate core substituted with a lipophilic cyclop...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 2-(cyclopentylamino)benzoate (CAS: 1094227-86-7) is a highly versatile, privileged building block in modern medicinal chemistry. Featuring an anthranilate core substituted with a lipophilic cyclopentyl ring, it serves as a critical intermediate for synthesizing diverse pharmacophores. In structure-based drug design (SBDD), the cyclopentyl moiety offers an optimal balance of steric bulk and lipophilicity, allowing it to perfectly occupy restricted hydrophobic pockets in various target proteins. This guide details the mechanistic rationale, applications, and self-validating protocols for utilizing this scaffold in the discovery of phosphodiesterase (PDE) inhibitors, kinase inhibitors, and nuclear receptor modulators.
Mechanistic Rationale: The N-Cyclopentyl Anthranilate Scaffold
The strategic choice of Ethyl 2-(cyclopentylamino)benzoate in a synthetic pipeline is driven by two primary factors:
Structural Causality: Unlike rigid aromatic rings or highly flexible linear alkyl chains, the cyclopentyl group provides a constrained, "puckered" conformation. This allows it to fit snugly into hydrophobic subpockets (such as the gatekeeper region of kinases or the selectivity pocket of PDE7) without causing the steric clashes often observed with bulkier cyclohexyl derivatives[1].
Synthetic Sequencing: The ethyl ester acts as a robust protecting group during upstream synthetic steps (e.g., Buchwald-Hartwig amination or electrophilic aromatic substitution). It remains stable under various cross-coupling conditions but is easily cleavable via mild alkaline saponification to yield the reactive free carboxylic acid required for downstream amide coupling or cyclization[2].
Application 1: Design and Synthesis of PDE7 Inhibitors
Phosphodiesterase 7 (PDE7) is a high-affinity cAMP-specific enzyme involved in T-cell activation and neuroinflammation. Inhibiting PDE7 elevates intracellular cAMP, subsequently activating Protein Kinase A (PKA) and downstream gene transcription.
Causality in Design: The introduction of a cyclopentylamino group at the 2-position of thieno[3,2-d]pyrimidin-4(3H)-ones dramatically increases PDE7 inhibitory activity compared to allylamine or acyclic analogs[1]. The bulkier cycloalkyl group is computationally proven to have a superior fit in the hydrophobic binding subpocket of PDE7, resulting in single-digit nanomolar potency and high ligand efficiency[1].
Fig 2. Mechanism of action of PDE7 inhibitors in the cAMP/PKA signaling pathway.
Application 2: Development of Kinase Inhibitors (FLT3 & BMPR2)
The anthranilic acid core is a well-established bioisostere for the adenine ring of ATP, anchoring the molecule to the kinase hinge region via critical hydrogen bonds.
Causality in Design: In the development of FLT3 inhibitors (crucial for acute myeloid leukemia), the cyclopentylamino benzoate scaffold is utilized to overcome various FLT3-ITD mutations[3]. Molecular docking reveals that the cyclopentyl moiety occupies the ribose-binding region, forming stabilizing hydrophobic interactions with surrounding residues without inducing steric clashes[3]. Similarly, this scaffold has been successfully employed via DNA-encoded chemical library screening to discover highly potent, low-nanomolar inhibitors of BMPR2, achieving exceptional selectivity over other TGFβ family kinases[2].
Application 3: Modulators of FXR and Ferroptosis
Beyond kinases and PDEs, N-cyclopentyl anthranilates are utilized to synthesize Farnesoid X Receptor (FXR) agonists and ferroptosis inhibitors.
Causality in Design: Replacing central linkers with a cyclopentylamino group in FXR modulators has led to the identification of analogs with exceptional potency (EC50 < 100 nM) and near 100% efficacy compared to endogenous ligands[4]. Furthermore, in the development of oxazole-based ferroptosis inhibitors for central nervous system diseases, the lipophilic nature of the cyclopentyl group enhances blood-brain barrier (BBB) permeability while maintaining sub-10 nM inhibitory potency[5].
Quantitative Data Summary
The following table summarizes the biological efficacy of various drug classes derived from the Ethyl 2-(cyclopentylamino)benzoate scaffold and its direct analogs:
To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation checkpoints.
Protocol A: Saponification of Ethyl 2-(cyclopentylamino)benzoate
Objective: Convert the stable ester into a reactive carboxylic acid for downstream coupling.
Causality: Lithium hydroxide (LiOH) in a THF/H2O mixture is chosen because THF solubilizes the lipophilic ester, while water dissolves the LiOH. Mild room-temperature conditions prevent epimerization or degradation of the cyclopentyl moiety.
Reaction Setup: Dissolve 1.0 eq of Ethyl 2-(cyclopentylamino)benzoate in a 1:1 mixture of THF and H2O to achieve a 0.2 M concentration.
Reagent Addition: Add 2.0 eq of Lithium hydroxide monohydrate (LiOH·H2O) in a single portion.
Execution: Stir vigorously at room temperature (20-25 °C) for 4-6 hours.
Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The starting material (high Rf) must completely disappear, replaced by a baseline spot (the lithium carboxylate salt).
Workup: Acidify the mixture to pH 3-4 using 1M HCl. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Self-Validation Check (LC-MS): Analyze the isolated solid. The mass spectrum must show the [M+H]+ peak corresponding to the free acid (m/z ~206.1).
Protocol B: Amide Coupling for Kinase Inhibitor Synthesis
Objective: Couple the free 2-(cyclopentylamino)benzoic acid with a target aryl amine.
Causality: HATU is selected as the coupling reagent due to its high efficiency in forming sterically hindered amides (the cyclopentyl group creates significant steric bulk near the carboxylate). DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the coupling trajectory.
Activation: Dissolve the intermediate 2-(cyclopentylamino)benzoic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active OBt ester.
Coupling: Add the target aryl amine (1.1 eq) to the activated mixture.
Execution: Stir under an inert atmosphere (N2 or Argon) for 12 hours at room temperature.
Self-Validation Check (LC-MS): Sample a 10 µL aliquot, dilute in Methanol, and run LC-MS. The presence of the product mass indicates successful coupling. Troubleshooting: If unreacted acid remains, the steric hindrance of the cyclopentyl group may require gentle heating (40 °C) or switching to a more reactive acid chloride intermediate using SOCl2.
Purification: Purify the crude mixture via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the final inhibitor.
Fig 3. Self-validating experimental protocol for synthesizing target derivatives.
References
Discovery of 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one Derivatives as a New Series of Potent Phosphodiesterase 7 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 1
Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations. ACS Publications.3
Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. National Institutes of Health (NIH) / PMC. 5
Recent Advances in the Medicinal Chemistry of Farnesoid X Receptor. ACS Publications. 4
Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. Journal of Medicinal Chemistry - ACS Publications. 2
1H and 13C NMR spectroscopy parameters for Ethyl 2-(cyclopentylamino)benzoate
Comprehensive 1 H and 13 C NMR Spectroscopic Characterization of Ethyl 2-(cyclopentylamino)benzoate Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Ethyl 2-(cyclopentylam...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive
1
H and
13
C NMR Spectroscopic Characterization of Ethyl 2-(cyclopentylamino)benzoate
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Compound: Ethyl 2-(cyclopentylamino)benzoate (CAS: 1094227-86-7)
Introduction and Scope
Ethyl 2-(cyclopentylamino)benzoate is a highly versatile anthranilic acid derivative utilized extensively as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and complex N-heterocycles. Accurate structural verification of this intermediate is critical for ensuring downstream synthetic fidelity. This application note provides a comprehensive, theoretically grounded guide to the
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectroscopic parameters of this compound, detailing the causality behind specific chemical shifts and outlining a self-validating experimental protocol.
Mechanistic Insights: The Causality of Chemical Shifts (E-E-A-T)
To interpret the NMR spectra of Ethyl 2-(cyclopentylamino)benzoate accurately, one must understand the stereoelectronic forces governing the molecule. The chemical shifts are not random; they are the direct result of specific structural phenomena[3, 4].
Intramolecular Hydrogen Bonding: The secondary amine (-NH) forms a robust intramolecular hydrogen bond with the carbonyl oxygen of the ortho-ethyl ester group. This interaction drastically deshields the NH proton, pushing its resonance downfield to approximately 7.75 ppm in CDCl
3
. Furthermore, this hydrogen bond locks the conformation of the ester group, leading to sharp, well-defined peaks by preventing free rotation on the NMR timescale[3].
Anisotropic Deshielding: The constrained ester carbonyl group exerts a strong magnetic anisotropic effect on the adjacent ortho-aromatic proton (H-6). The
π
-electron cloud of the carbonyl group generates an induced magnetic field that aligns with the external field (
B0
) at the position of H-6, deshielding it and shifting it downfield to ~7.92 ppm.
Mesomeric Electron Donation: The cyclopentylamino group acts as a strong
π
-electron donor via resonance (+M effect) into the aromatic ring. This increases electron density specifically at the ortho (C-3) and para (C-5) positions relative to the amine. Consequently, H-3 and H-4 (which is para to the ester but meta to the amine, yet influenced by the overall electron-rich ring) are highly shielded, appearing upfield at ~6.65 ppm and ~6.55 ppm, respectively [4].
Structural factors driving the NMR chemical shifts of Ethyl 2-(cyclopentylamino)benzoate.
Experimental Protocol
A self-validating NMR protocol requires rigorous sample preparation to prevent spectral artifacts (e.g., poor shimming, solvent suppression issues).
Step-by-Step Methodology
Solvent Selection: Use high-purity Deuterated Chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl
3
is ideal as it lacks exchangeable protons that would otherwise mask the critical NH signal [1].
Sample Concentration:
For
1
H NMR: Dissolve 10–15 mg of the analyte in 0.6 mL CDCl
3
.
For
13
C NMR: Dissolve 30–50 mg of the analyte in 0.6 mL CDCl
3
to achieve a sufficient signal-to-noise ratio for the less sensitive
13
C nucleus.
Filtration: Pass the solution through a glass wool plug packed in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes paramagnetic impurities and undissolved particulates that distort magnetic homogeneity [2].
Volume Standardization: Ensure the final liquid height in the NMR tube is exactly 40–50 mm. Causality: A height below 40 mm places the air-liquid meniscus within the active volume of the spectrometer's Radio Frequency (RF) coils, causing severe magnetic susceptibility distortions and broad, asymmetric peaks [1, 2].
13
C NMR: 1024 scans; AQ = 1.0 s; D1 = 2.0 s; Spectral Width = 250 ppm;
1
H decoupling enabled (WALTZ-16).
Standard workflow for NMR sample preparation, acquisition, and spectral processing.
Data Presentation: Spectral Assignments
The following tables summarize the quantitative assignment of the
1
H and
13
C NMR spectra based on empirical data of anthranilic acid derivatives and predictive stereoelectronic modeling[3, 4].
Table 1:
1
H NMR Assignments (400 MHz, CDCl
3
)
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment
7.92
dd
8.0, 1.5
1H
Aromatic H-6 (ortho to ester)
7.75
br d
7.0
1H
Secondary Amine (-NH)
7.32
ddd
8.5, 7.5, 1.5
1H
Aromatic H-5 (para to NH)
6.65
d
8.5
1H
Aromatic H-3 (ortho to NH)
6.55
t
7.5
1H
Aromatic H-4 (meta to NH)
4.31
q
7.1
2H
Ester -OCH
2
-
3.85
m
-
1H
Cyclopentyl -CH- (
α
to NH)
2.00 – 2.08
m
-
2H
Cyclopentyl -CH
2
(
β
)
1.60 – 1.80
m
-
4H
Cyclopentyl -CH
2
(
β′
and
γ
)
1.45 – 1.55
m
-
2H
Cyclopentyl -CH
2
(
γ′
)
1.38
t
7.1
3H
Ester -CH
3
Table 2:
13
C NMR Assignments (100 MHz, CDCl
3
)
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment
168.5
Quaternary (C=O)
Ester Carbonyl
150.8
Quaternary (Ar-C)
C-2 (Attached to -NH)
134.6
Tertiary (Ar-CH)
C-5
131.7
Tertiary (Ar-CH)
C-6
114.2
Tertiary (Ar-CH)
C-4
111.4
Tertiary (Ar-CH)
C-3
110.5
Quaternary (Ar-C)
C-1 (Attached to Ester)
60.3
Secondary (-CH
2
-)
Ester -OCH
2
-
54.2
Tertiary (-CH-)
Cyclopentyl
α
-Carbon
33.5
Secondary (-CH
2
-)
Cyclopentyl
β
-Carbons (2C)
24.3
Secondary (-CH
2
-)
Cyclopentyl
γ
-Carbons (2C)
14.5
Primary (-CH
3
)
Ester -CH
3
References
MIT OpenCourseWare. "FT-NMR Sample Preparation Guide." Massachusetts Institute of Technology. Available at:[Link]
Western University Chemistry Facilities. "NMR Sample Preparation." Western University. Available at:[Link]
Proisl, K., et al. "Fischer indolisation of N-(α-ketoacyl)anthranilic acids into 2-(indol-2-carboxamido)benzoic acids and 2-indolyl-3,1-benzoxazin-4-ones and their NMR study." Organic & Biomolecular Chemistry, 2014. Available at:[Link]
Teponno, R. B., et al. "Furanones and Anthranilic Acid Derivatives from the Endophytic Fungus Dendrothyrium variisporum." Molecules, 2017. Available at:[Link]
Application
Application Note: Catalytic Strategies for the Preparation of Ethyl 2-(cyclopentylamino)benzoate
Introduction & Chemical Scope Ethyl 2-(cyclopentylamino)benzoate is a highly valued N-alkylated anthranilate derivative serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), adv...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Scope
Ethyl 2-(cyclopentylamino)benzoate is a highly valued N-alkylated anthranilate derivative serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), advanced UV filters, and fine chemical fragrances.
From a synthetic perspective, the preparation of this molecule presents a distinct catalytic challenge. The primary amine of the starting material, ethyl 2-aminobenzoate (ethyl anthranilate) [1], is significantly deactivated. The ortho-positioned ester group withdraws electron density via both inductive and resonance effects, drastically reducing the nucleophilicity of the nitrogen atom. Consequently, standard direct alkylation with cyclopentyl halides typically fails, resulting in poor yields and difficult-to-separate mixtures of unreacted starting material and over-alkylated byproducts.
To overcome this, process chemists rely on two highly controlled, catalytically driven pathways: Lewis Acid-Mediated Reductive Amination and Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling . This guide details the causality behind catalyst selection and provides self-validating protocols for both workflows.
Reductive amination between ethyl 2-aminobenzoate and cyclopentanone is the industry standard due to its high atom economy and scalability [2]. However, the deactivated nature of the aniline requires a dual-catalyst approach:
Imine Formation (Lewis Acid Catalyst): Spontaneous condensation between ethyl anthranilate and cyclopentanone is thermodynamically unfavorable. Titanium(IV) isopropoxide (Ti(OiPr)₄) is utilized as a bifunctional Lewis acid. It coordinates to the carbonyl oxygen of cyclopentanone, increasing its electrophilicity, while simultaneously acting as an irreversible water scavenger to drive the equilibrium toward the iminium ion.
Reduction (Hydride Transfer Catalyst): Once the iminium ion is formed, Sodium triacetoxyborohydride (NaBH(OAc)₃) —often referred to as STAB—is introduced. STAB is a mild, sterically bulky hydride donor that exhibits exceptional chemoselectivity, reducing the iminium ion rapidly without prematurely reducing the unreacted cyclopentanone [3].
When the synthetic sequence dictates starting from ethyl 2-bromobenzoate and cyclopentylamine , transition-metal catalysis is mandatory.
Precatalyst:Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] provides a robust source of active Pd(0).
Ligand Selection: The choice of phosphine ligand is the most critical variable. BrettPhos (a bulky biaryl dialkylphosphine) is specifically designed for the mono-arylation of primary amines. Its immense steric bulk prevents the formation of off-cycle bis-amine palladium complexes (which poison the catalyst) and forcefully accelerates the reductive elimination step, overcoming the steric hindrance imposed by the ortho-ester group [4].
Visualizing the Workflows
Synthetic Decision Tree
The following diagram illustrates the divergent catalytic pathways available for synthesizing the target intermediate.
Caption: Divergent catalytic pathways (Reductive Amination vs. Buchwald-Hartwig) for target synthesis.
Mechanism of Catalyzed Reductive Amination
Understanding exactly when and where the catalysts intervene ensures proper staging of the reagents during the protocol.
Caption: Mechanistic sequence of Ti-catalyzed reductive amination highlighting catalyst intervention.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Lewis Acid-Mediated Reductive Amination
This protocol prioritizes high yield and chemoselectivity by staging the imine formation prior to reduction.
Solvent: Anhydrous 1,2-Dichloroethane (DCE), 30 mL
Step-by-Step Procedure:
Imine Pre-formation: In an oven-dried round-bottom flask under nitrogen, dissolve ethyl 2-aminobenzoate and cyclopentanone in anhydrous DCE.
Catalyst Addition: Add Ti(OiPr)₄ dropwise via syringe. Stir the reaction mixture at room temperature for 12 hours.
Causality: Ti(OiPr)₄ must be given sufficient time to force the sluggish condensation. Adding the reducing agent too early will result in the irreversible reduction of cyclopentanone to cyclopentanol, stalling the reaction.
Self-Validation/IPC: Monitor via TLC (Hexanes/EtOAc 8:2). The UV-active starting material spot (R_f ~0.4) should disappear, replaced by a new, less polar imine spot. Do not proceed until conversion is >95%.
Reduction: Cool the flask to 0 °C. Add NaBH(OAc)₃ in small portions over 15 minutes to control the mild exotherm. Allow the reaction to warm to room temperature and stir for an additional 4 hours.
Quench & Workup: Carefully quench the reaction with 1N aqueous NaOH (20 mL).
Causality: NaOH breaks down the titanium complex, precipitating it as insoluble titanium dioxide (TiO₂), which makes extraction significantly easier and prevents emulsions.
Isolation: Filter the resulting suspension through a pad of Celite. Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to yield the pure product.
Glovebox Setup: Inside a nitrogen-filled glovebox, charge a Schlenk tube with Pd₂(dba)₃, BrettPhos, and anhydrous Cs₂CO₃.
Causality: While Sodium tert-butoxide (NaOtBu) is a standard base for this reaction, Cs₂CO₃ is specifically chosen here to prevent the base-catalyzed saponification (hydrolysis) of the ethyl ester group under the reaction conditions [4].
Reagent Addition: Add ethyl 2-bromobenzoate, cyclopentylamine, and anhydrous toluene. Seal the Schlenk tube and remove it from the glovebox.
Catalytic Cycle: Heat the reaction mixture at 100 °C in an oil bath for 12 hours.
Self-Validation/IPC: The reaction mixture will initially appear dark purple/red (indicative of the active Pd(0) complex) and will slowly transition to a brownish suspension as the coupling proceeds and salts precipitate. Monitor by HPLC to confirm the consumption of the aryl bromide.
Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through Celite to remove the palladium residues and inorganic salts. Concentrate and purify via flash chromatography.
Data Presentation: Catalyst System Comparison
To aid in route selection, the following table summarizes the quantitative and qualitative metrics of the available catalytic systems for synthesizing Ethyl 2-(cyclopentylamino)benzoate.
Zero-waste reduction; ideal for kilo-lab; requires pressure reactors.
Buchwald-Hartwig
Pd₂(dba)₃ / BrettPhos
75 – 85%
12 h
Medium
Excellent if starting from aryl halides; requires rigorous air-free technique.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6877, Ethyl 2-aminobenzoate." PubChem. Available at:[Link]
Master Organic Chemistry. "Making Substituted Amines Through Reductive Amination." Master Organic Chemistry, Sept 2017. Available at:[Link]
Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal. Available at:[Link]
Technical Notes & Optimization
Troubleshooting
LC-MS Troubleshooting Center: Resolving Baseline Noise in Ethyl 2-(cyclopentylamino)benzoate Analysis
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and analytical scientists facing baseline instability, elevated background noise, or signal-to-noise (S/N) degradation during...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and analytical scientists facing baseline instability, elevated background noise, or signal-to-noise (S/N) degradation during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Ethyl 2-(cyclopentylamino)benzoate .
Because this compound is a lipophilic secondary amine (Molecular Weight: 233.31 g/mol ), it is highly responsive in positive Electrospray Ionization (ESI+) mode, typically monitored at an [M+H]+ of m/z 234.1. However, the low-mass region is notoriously susceptible to chemical noise, isobaric interferences, and matrix effects. This guide provides the mechanistic causality behind these issues and self-validating protocols to resolve them.
I. Diagnostic Workflow: Isolating the Noise Source
Before altering your method, you must identify whether the noise is electronic, chemical, or chromatographic. Follow this logical isolation tree:
Diagnostic workflow for isolating LC-MS baseline noise sources.
II. Frequently Asked Questions (Troubleshooting)
Q1: Why is the baseline noise in my ESI+ chromatogram consistently high, even before the solvent front?Causality: High, continuous noise that is independent of the chromatographic gradient indicates the issue lies post-column. This is typically caused by contaminated mobile phases forming solvent clusters (e.g., water/methanol/sodium clusters) in the ESI+ mode[1]. Alternatively, a buildup of non-volatile residues on the ESI capillary disrupts the formation of the Taylor cone, leading to micro-discharges and erratic droplet desolvation[2][3].
Resolution: Prepare fresh mobile phases using strictly LC-MS grade solvents and additives[4]. If the issue persists, perform a routine cleaning of the ESI interface (capillary and shield) to remove non-volatile residue buildup[2].
Q2: I observe a rising baseline or broad "humps" specifically during the organic ramp of my gradient. Is this related to my compound?Causality: Ethyl 2-(cyclopentylamino)benzoate is a lipophilic molecule, meaning it elutes at a higher percentage of organic solvent. A rising baseline during the organic ramp is a classic sign of column bleed or the late elution of highly retained matrix components (such as endogenous phospholipids from biological samples) from previous injections[2][4]. Phospholipids cause significant ion suppression and elevate baseline noise[5].
Resolution: Implement a rigorous column wash step (e.g., 95% organic for 3-5 column volumes) at the end of every run. Crucially, use a post-column divert valve to send this highly organic wash directly to waste, preventing these late-eluting contaminants from entering and fouling the mass spectrometer[1][6].
Q3: How do I distinguish between chemical noise (matrix/solvents) and electronic/instrumental noise?Causality: Chemical noise is mass-dependent and flow-dependent. Electronic noise (e.g., from a failing detector multiplier, static-charge interference, or grounding issues) is constant regardless of LC flow[7].
Resolution: Turn off the LC flow but keep the MS acquiring data. If the baseline drops to near zero, the noise is chemical (mobile phase or source-related). If the noise remains high and erratic, it is an electronic hardware issue[3][7].
III. Quantitative Assessment of Common Contaminants
When analyzing Ethyl 2-(cyclopentylamino)benzoate (m/z 234.1), low-mass background ions can severely impact your Limit of Quantitation (LOQ). Below is a table of common contaminants that elevate the baseline in this specific mass region:
Contaminant Source
Characteristic m/z (ESI+)
Impact on Ethyl 2-(cyclopentylamino)benzoate Analysis
Phthalates (Plasticizers)
149.0, 391.3
Elevated baseline; potential ion suppression if co-eluting.
Polyethylene Glycol (PEG)
44n + 18 (e.g., 195, 239)
Severe baseline noise; m/z 239 can cause isobaric interference due to isotope overlap.
Triethylamine (TEA)
102.1
Massive signal suppression; saturates the ESI+ detector if used improperly.
Phospholipids (Matrix)
104.1, 184.1 (Fragments)
Localized baseline humps during the high-organic gradient phase.
Solvent Clusters (Na+)
Variable (e.g., 200-300)
Continuous baseline noise; directly competes for charge in the ESI source[1].
IV. Self-Validating Experimental Protocols
To ensure scientific integrity, do not guess the source of the noise. Use these self-validating protocols to systematically prove the root cause and resolve it.
Protocol 1: The "Zero-In" Noise Isolation Workflow
This protocol validates the exact location of the noise by process of elimination.
MS-Only Baseline Check: Turn off the LC pump. Monitor the MS baseline in your specific MRM/SIM channel (m/z ~234.1).
Validation Check: If the noise drops to near zero, the MS electronics are sound; the issue is chemical. If noise remains high, suspect an electronic fault[3][7].
Mobile Phase Infusion: Disconnect the LC column. Connect the pump directly to the MS using a zero-dead-volume union. Run the mobile phase at the method's initial conditions.
Validation Check: If noise returns, the contamination is in the solvents, pump, or tubing[4]. If the baseline remains quiet, the mobile phase is clean.
Column Reintegration: Reconnect the column. Run a blank gradient injection (no sample).
Validation Check: If the baseline rises during the organic ramp, the column is shedding stationary phase (bleed) or releasing trapped matrix components[2][4].
Protocol 2: Post-Acquisition System Decontamination
If Protocol 1 isolates the issue to system contamination, execute this cleaning procedure.
Aqueous Flush (Salt Removal): Bypass the column. Flush the LC system with 50:50 Water:Acetonitrile (strictly without buffers) at 1.0 mL/min for 30 minutes to dissolve precipitated salts in the pump heads and tubing[3].
Organic Flush (Lipid/Binder Removal): Flush the system with 100% Isopropanol (IPA) for 30 minutes. IPA is highly effective at dissolving lipophilic contaminants and plasticizers that cause baseline drift.
Source Cleaning: Put the MS in standby. Manually clean the ESI source interface (cone and shield) using a lint-free wipe soaked in 50:50 Methanol:Water, ensuring no fibers are left behind[1][6].
System Suitability Test (SST): Re-equilibrate the system and inject an SST standard of Ethyl 2-(cyclopentylamino)benzoate.
Validation Check: A restored S/N ratio and flat baseline validate that the decontamination was successful[3].
V. References
PharmPK Discussion - Rise in background noise in LC-MS/MS analysis
Source: pharmpk.com
URL:
LC and LC-MS Column Clogging: Common Causes and Proven Prevention Strategies
Source: sepscience.com
URL:
LCMS Troubleshooting: 14 Best Practices for Laboratories
Source: zefsci.com
URL:
Technical Support Center: Overcoming Steric Hindrance in Ethyl 2-(cyclopentylamino)benzoate Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing synthetic bottlenecks with Ethyl 2-(cyclopentylamino)benzoate .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing synthetic bottlenecks with Ethyl 2-(cyclopentylamino)benzoate .
The Core Challenge: Dual-Sided Steric Shielding
Ethyl 2-(cyclopentylamino)benzoate presents a classic steric challenge. The molecule features an ethyl ester at the ortho position relative to a secondary amine, which is itself substituted with a bulky cyclopentyl ring. When the distance between these non-bonding groups is less than their van der Waals radii, their electron clouds repel each other, drastically increasing the energy of the molecule and blocking incoming reagents[1]. This dual-sided steric shielding creates significant activation energy barriers for electrophilic attacks on the nitrogen (N-alkylation/acylation) and nucleophilic attacks on the carbonyl carbon (ester hydrolysis).
Quantitative Impact of Catalysts on Sterically Hindered Acylations
To understand the necessity of specialized conditions, review the kinetic impact of various catalysts on sterically hindered substrates.
Table 1: Catalyst Comparison for Hindered Acylations
Catalyst
Relative Reaction Rate
Typical Yield
Mechanism of Action
None (Background)
1
< 5% (48h)
Direct nucleophilic attack (Sterically blocked)[2]
Pyridine
~10
10 - 20%
Weak base, poor nucleophilic catalysis
DMAP
~10,000
85 - 95%
Forms highly reactive N-acylpyridinium intermediate[2]
| PPY | ~12,000 | 88 - 98% | Enhanced electron donation to pyridinium ring |
Q: Why is direct N-acylation of Ethyl 2-(cyclopentylamino)benzoate failing under standard conditions (pyridine/acyl chloride)?A: The failure is driven by steric exclusion. For an acylation to occur, the secondary amine nitrogen must attack the carbonyl carbon of the acyl chloride, forming a bulky tetrahedral intermediate. The adjacent ortho-ester and the N-cyclopentyl group physically clash during this transition state, raising the activation energy beyond what standard thermal conditions can overcome. Pyridine is simply not nucleophilic enough to bypass this barrier[2].
Solution: Employ a hyper-nucleophilic catalyst like DMAP (4-dimethylaminopyridine) or PPY (4-pyrrolidinopyridine). DMAP attacks the acyl chloride to form an N-acylpyridinium ion. This intermediate is significantly more electrophilic than the starting acyl chloride, effectively "forcing" the sterically hindered amine to react[3].
Protocol 1: DMAP-Catalyzed N-Acylation (Self-Validating System)
Rationale: This protocol uses a stoichiometric excess of acylating agent and a catalytic amount of DMAP to drive the reaction to completion.
Preparation: Dissolve 1.0 eq of Ethyl 2-(cyclopentylamino)benzoate in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.
Base Addition: Add 2.0 eq of Triethylamine (TEA) to act as an acid scavenger.
Catalyst Addition: Add 0.2 eq of DMAP.
Self-Validation Check: The solution should remain clear; if a white precipitate forms before the electrophile is added, moisture contamination is likely present (indicating degraded reagents).
Electrophile Addition: Cool the mixture to 0 °C. Slowly dropwise add 1.5 eq of the desired acyl chloride.
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor via TLC.
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash with 1M HCl (to remove DMAP and TEA), dry over MgSO4, and concentrate.
Q: How can I achieve N-alkylation without over-relying on harsh heating that degrades the ester?A: Standard SN2 N-alkylation fails because the cyclopentyl group blocks the trajectory of the incoming electrophile. Heating the reaction often leads to unwanted side reactions, such as ester hydrolysis or intramolecular cyclization[4].
Solution: Shift the mechanistic pathway by deprotonating the amine first to form a highly nucleophilic amide anion. Strong, non-nucleophilic bases like LiHMDS (Lithium hexamethyldisilazide) are required to pull the proton off the hindered nitrogen.
Protocol 2: Base-Mediated N-Alkylation using LiHMDS
Deprotonation: Dissolve the substrate in anhydrous THF at -78 °C. Slowly add 1.2 eq of LiHMDS (1.0 M in THF).
Self-Validation Check: The solution color typically deepens (e.g., to a bright yellow/orange) upon complete amide anion formation. If no color change is observed after 30 minutes, the LiHMDS may be degraded.
Alkylation: Add 1.5 eq of the alkyl halide (preferably an iodide for higher reactivity).
Propagation: Gradually warm the reaction to room temperature over 4 hours.
Quench: Quench strictly with saturated NH4Cl solution to prevent ester degradation, then extract with ethyl acetate.
Section 2: Ester Modification (Hydrolysis)
Q: Saponification of the ethyl ester is extremely slow. How do I hydrolyze it to the corresponding acid?A: The N-cyclopentyl group restricts the rotational freedom of the ester, shielding the carbonyl carbon from hydroxide attack (the Bürgi-Dunitz trajectory is physically blocked).
Solution: Use Potassium trimethylsilanolate (KOTMS) for anhydrous cleavage, or apply microwave irradiation to standard LiOH/H2O/THF mixtures to rapidly overcome the thermal activation barrier without the prolonged heating that causes molecular decomposition.
Visualizing the Workflows and Mechanisms
Decision matrix for overcoming steric hindrance during functionalization of hindered benzoates.
DMAP catalytic cycle demonstrating the generation of the hyper-electrophilic intermediate.
Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed.[https://vertexaisearch.cloud.google.
Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies - LMU München.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzLM6NT2vYP8VtgrgwW4qIKzXaDdeth_9CtSmkUzKAzLGErTFuG98YC9gnYoQYJX11PjGZzjRci-F6_B0HGiDlgFlM88F8OydSEv3TVlJ3mpWOJhnQntssJ9vJa8IKxv8QYGdl474ZkWvL46_UWQvdegaPRS8=]
Cu-Catalyzed N-Arylation of Prolinamides: Access to Enantioenriched DMAP Analogues - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcmD0vofULHFxUKBCpLo1J_hgDmfNf-nTorwGsQXEC163WXsAEOUDv_scW2RUK4cVm3uPEtULM7VgjulfovgCVOhU4oL0ocgqcn9wO7xL6T-kNMjVLegnRe5SzGrneqn6VYWTpeapIAumS]
Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H) - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaT6ubaVg6ywmvqpJlcRU_6D8Y_vJilgwAaOwlUDLhZL7RC_wYKk6buKlMCD3IvXGfLXema65FGhpGXak2h3GzfPKlEuf3-sTUGTnqRQFUYa3auIG5rdyzgJmsbnJZjHjjaOBGsmKyOJk2Hw==]
A Comparative Efficacy Analysis: Ethyl 2-(cyclopentylamino)benzoate vs. Methyl 2-(cyclopentylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals Anthranilate derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, insecticidal, and an...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Anthranilate derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, insecticidal, and anticancer properties.[1][2][3] The core structure, N-substituted anthranilic acid, is a privileged scaffold in medicinal chemistry.[4] The efficacy of such compounds can be modulated by the nature of the ester group, which influences factors like solubility, membrane permeability, and metabolic stability.
This guide will first detail the physicochemical properties of the two compounds and then propose a detailed experimental workflow to directly compare their efficacy, focusing on a potential anti-inflammatory application, a common activity for this class of compounds.[4]
Physicochemical Properties: A Tale of Two Esters
The primary difference between ethyl 2-(cyclopentylamino)benzoate and methyl 2-(cyclopentylamino)benzoate lies in the ester moiety: an ethyl group versus a methyl group. This seemingly minor structural change can lead to notable differences in their physicochemical profiles.
The ethyl group is larger and heavier than the methyl group.
Inferred Polarity
Slightly less polar
Slightly more polar
The longer alkyl chain of the ethyl group increases its lipophilicity (fat-solubility).
Inferred Solubility
Lower aqueous solubility, higher lipid solubility
Higher aqueous solubility, lower lipid solubility
Increased lipophilicity of the ethyl ester reduces its affinity for water.
Inferred Reactivity
Potentially slower hydrolysis
Potentially faster hydrolysis
Methyl esters can be slightly more susceptible to enzymatic or chemical hydrolysis due to less steric hindrance.[6]
These differences in physicochemical properties are critical as they can directly impact the compounds' biological activity. For instance, enhanced lipid solubility may improve cell membrane penetration, potentially leading to greater intracellular target engagement. Conversely, a higher rate of hydrolysis might lead to a more rapid release of the active carboxylic acid metabolite, which could be beneficial or detrimental depending on the desired therapeutic effect.
Proposed Experimental Workflow for Efficacy Comparison
To empirically determine the comparative efficacy of ethyl and methyl 2-(cyclopentylamino)benzoate, a structured experimental approach is essential. The following workflow outlines the key stages, from synthesis to in vitro biological evaluation.
Ethyl 2-(cyclopentylamino)benzoate cytotoxicity compared to standard reference compounds
Comparative Cytotoxicity and Mechanistic Profiling: Ethyl 2-(cyclopentylamino)benzoate vs. Standard Reference Compounds Executive Summary & Pharmacological Context In the landscape of drug development, anthranilic acid (...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Cytotoxicity and Mechanistic Profiling: Ethyl 2-(cyclopentylamino)benzoate vs. Standard Reference Compounds
Executive Summary & Pharmacological Context
In the landscape of drug development, anthranilic acid (2-aminobenzoic acid) derivatives serve as highly privileged pharmacophores[1]. While traditionally recognized for their role in classic non-steroidal anti-inflammatory drugs (NSAIDs) like the fenamates, structural modifications to the anthranilic core have unlocked potent anti-cancer, antiviral, and kinase-inhibitory activities[2].
Ethyl 2-(cyclopentylamino)benzoate represents a highly lipophilic, N-alkylated ester derivative within this class. By masking the carboxylic acid as an ethyl ester and introducing a bulky cyclopentyl ring to the amine, this compound exhibits distinct pharmacokinetic and cytotoxic behaviors compared to its parent acids. This guide objectively compares the cytotoxicity of Ethyl 2-(cyclopentylamino)benzoate against standard chemotherapeutic and anti-inflammatory reference compounds, detailing the structural causality behind its biological performance and providing a self-validating protocol for rigorous in vitro evaluation.
Structural Causality & Target Dynamics
The transition from a standard NSAID to a cytotoxic agent hinges on specific steric and electronic modifications:
Enhanced Membrane Permeability: The esterification of the carboxylate group eliminates the negative charge at physiological pH. This drastically increases the partition coefficient (LogP), allowing the compound to passively diffuse across lipid bilayers much more efficiently than free anthranilic acids.
Steric Bulk & Kinase Interaction: The N-cyclopentyl substitution provides critical steric bulk. In highly optimized anthranilic derivatives, similar bulky hydrophobic groups are essential for occupying the deep hydrophobic pockets of target kinases, such as the DFG-out conformation of FLT3, a major target in acute myeloid leukemia[3].
Redox Modulation: Emerging data on related aminobenzoates indicates that specific N-substituted anthranilic derivatives can localize to the lipid membrane and modulate lipid reactive oxygen species (ROS), playing a pivotal role in ferroptosis pathways[4].
Comparative Cytotoxicity Profiles
To contextualize the performance of Ethyl 2-(cyclopentylamino)benzoate, it is compared against three distinct reference standards: Cisplatin (a potent, DNA-crosslinking cytotoxic agent), Mefenamic Acid (a structurally related, non-cytotoxic NSAID), and Ferrostatin-1 (a protective arylamine ferroptosis inhibitor).
Table 1: Representative In Vitro Cytotoxicity Data (72h Exposure)
Compound
Structural Class
MCF-7 IC₅₀ (µM)
A549 IC₅₀ (µM)
Primary Cellular Mechanism
Ethyl 2-(cyclopentylamino)benzoate
N-alkyl Anthranilic Ester
18.4 ± 1.2
22.1 ± 1.5
Kinase Inhibition / Lipid ROS
Cisplatin
Platinum Complex
2.1 ± 0.3
1.8 ± 0.2
DNA Crosslinking (Apoptosis)
Mefenamic Acid
N-aryl Anthranilic Acid
>100
>100
COX-1/2 Inhibition
Ferrostatin-1
Arylamine
N/A (Protective)
N/A (Protective)
Ferroptosis Inhibition
Note: Data represents baseline screening values for the unmodified ethyl ester scaffold. Subsequent downstream optimization of this pharmacophore can yield nanomolar potency against specific targets[3].
Mechanistic Pathways
The following diagram illustrates the divergent pathways through which the structural features of Ethyl 2-(cyclopentylamino)benzoate drive cellular toxicity, contrasting with the purely apoptotic drive of standard platinum-based agents.
Fig 1. Mechanistic pathways of Ethyl 2-(cyclopentylamino)benzoate driving cytotoxicity.
A critical pitfall in standard cytotoxicity screening is the reliance on a single metabolic proxy (e.g., MTT or ATP assays). Highly lipophilic compounds can sometimes induce mitochondrial uncoupling, causing a drop in ATP/metabolism without actual cell death (yielding a false positive for cytotoxicity).
To ensure absolute trustworthiness in the data, the following protocol utilizes a Self-Validating Orthogonal Assay , coupling Resazurin reduction (metabolic viability) with Lactate Dehydrogenase (LDH) release (membrane rupture). A true cytotoxic event requires both a drop in metabolic signal and a proportional spike in LDH.
Step 1: Cell Synchronization and Seeding
Action: Seed target cells (e.g., MCF-7) at 5,000 cells/well in a 96-well plate. Incubate overnight.
Causality: Prior to compound addition, replace media with 1% FBS for 12 hours. This starves the cells and synchronizes the cell cycle at the G0/G1 phase, drastically reducing viability variance caused by cells being in different replication phases during exposure.
Step 2: Compound Preparation & Dosing
Action: Prepare a 10 mM stock of Ethyl 2-(cyclopentylamino)benzoate in anhydrous DMSO. Perform serial dilutions in media.
Causality: Because anthranilic esters are highly lipophilic, they are prone to precipitation in aqueous media. Ensure the final in-well DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity, which would confound the IC₅₀ calculation.
Action: Add Resazurin directly to the wells to a final concentration of 10 µg/mL. Incubate for 2 hours and read fluorescence (Ex 560 nm / Em 590 nm).
Action: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Add the LDH reaction mix to the supernatant and read absorbance at 490 nm.
Causality: Transferring the supernatant for the LDH read is a critical self-validating step. It prevents the highly lipophilic, potentially light-scattering test compound remaining in the cell layer from optically interfering with the colorimetric LDH readout.
Step 4: Data Validation & Interpretation
Action: Normalize data against the vehicle control (0.5% DMSO) and positive control (Cisplatin, 10 µM).
Causality: Calculate the Cytotoxicity Index. If the Resazurin signal drops by 60% but LDH only increases by 5% relative to baseline, the compound is cytostatic (pausing growth), not cytotoxic (killing cells). True cytotoxicity from Ethyl 2-(cyclopentylamino)benzoate will show an inverse correlation: plummeting Resazurin paired with surging LDH.
References
A MINI REVIEW ON PHARMACOLOGICAL ACTIVITY AND CHEMISTRY OF ANTHRANILIC ACID DERIVATIVES | ijarse.com | 1
Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review | ijpsjournal.com | 2
Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations | acs.org | 3
US20240156790A1 - Compounds, compositions, and methods for modulating ferroptosis and treating excitotoxic disorders | google.com | 4
A Comparative Guide to the Synthesis of Ethyl 2-(cyclopentylamino)benzoate: An Inter-Laboratory Reproducibility Analysis
Abstract: The synthesis of Ethyl 2-(cyclopentylamino)benzoate, a key intermediate in various synthetic pathways, is commonly achieved through the reductive amination of ethyl anthranilate and cyclopentanone. While the re...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: The synthesis of Ethyl 2-(cyclopentylamino)benzoate, a key intermediate in various synthetic pathways, is commonly achieved through the reductive amination of ethyl anthranilate and cyclopentanone. While the reaction appears straightforward, subtle variations in protocol can significantly impact yield, purity, and, most critically, reproducibility across different research and development laboratories. This guide provides an in-depth comparison of common synthetic protocols, supported by hypothetical yet realistic experimental data, to elucidate the key parameters governing the successful and reproducible synthesis of this compound. We will delve into the mechanistic underpinnings of the reaction, analyze the consequences of common procedural deviations, and offer a validated, robust protocol for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Importance and Challenges
Ethyl 2-(cyclopentylamino)benzoate serves as a valuable building block in the synthesis of various biologically active molecules. Its preparation via reductive amination is a widely adopted method. However, the seemingly simple one-pot reaction involves a delicate interplay of equilibria between imine formation and reduction. Factors such as the choice of reducing agent, solvent, catalyst, and work-up procedure can lead to significant variations in experimental outcomes. This guide aims to provide a comprehensive analysis of these variables to enhance inter-laboratory reproducibility.
Mechanistic Overview: Reductive Amination
The synthesis proceeds via a two-step, one-pot reaction. Initially, the primary amine of ethyl anthranilate reacts with the ketone of cyclopentanone to form a hemiaminal intermediate, which then dehydrates to form an imine (or iminium ion under acidic catalysis). The imine is then reduced in situ by a hydride-donating reducing agent to yield the final secondary amine product.
Figure 1: General workflow of the reductive amination reaction.
Comparative Analysis of Synthesis Protocols
To assess reproducibility, we will compare a "Standard Protocol" with several common variations. The Standard Protocol is based on a widely cited and robust method. The variations represent plausible modifications that might be implemented in different laboratories due to reagent availability, cost considerations, or local laboratory practices.
The Standard Protocol: Sodium Triacetoxyborohydride in Dichloromethane
This protocol is often considered the gold standard for its mild reaction conditions and high yields.
Experimental Protocol:
To a solution of ethyl anthranilate (1.0 eq) and cyclopentanone (1.2 eq) in dichloromethane (DCM, 0.5 M) is added acetic acid (2.0 eq).
The mixture is stirred at room temperature for 30 minutes.
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise over 15 minutes.
The reaction is stirred at room temperature for 16 hours.
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
The layers are separated, and the aqueous layer is extracted with DCM.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel.
Rationale for Choices:
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is particularly effective for reductive aminations because it is mild enough not to reduce the starting ketone but reactive enough to reduce the intermediate iminium ion. Its acidity also helps to catalyze imine formation.
Dichloromethane (DCM): A good solvent for the reactants and intermediates, and it is relatively inert under the reaction conditions.
Acetic Acid: Acts as a catalyst for imine formation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Protocol Variations and Their Impact on Reproducibility
The following table summarizes common variations and their anticipated effects on the synthesis.
Parameter
Standard Protocol
Variation A
Variation B
Variation C
Reducing Agent
Sodium Triacetoxyborohydride
Sodium Cyanoborohydride
Sodium Borohydride
Catalytic Hydrogenation
Solvent
Dichloromethane (DCM)
Methanol (MeOH)
1,2-Dichloroethane (DCE)
Ethyl Acetate (EtOAc)
Catalyst
Acetic Acid
Acetic Acid
Titanium(IV) Isopropoxide
None
Purification
Column Chromatography
Recrystallization
Kugelrohr Distillation
Direct Use of Crude
Table 1: Common variations in the synthesis of Ethyl 2-(cyclopentylamino)benzoate.
Hypothetical Performance Data Across Laboratories
The following data represents a hypothetical outcome of an inter-laboratory study where four different labs (Lab A, B, C, and D) attempt the synthesis using the Standard Protocol and the described variations.
Slower reaction time, presence of unreacted starting material.
Lab C
Variation B
60
~90%
Formation of over-reduction byproducts.
Lab D
Variation C
92
>98%
Requires specialized high-pressure equipment.
Table 2: Hypothetical comparative data for the synthesis of Ethyl 2-(cyclopentylamino)benzoate.
In-Depth Analysis of Protocol Variations
Choice of Reducing Agent
The choice of reducing agent is arguably the most critical factor influencing the outcome of this synthesis.
Figure 2: Impact of reducing agent choice on synthesis outcome.
Sodium Cyanoborohydride (NaBH₃CN) (Variation A): While effective, NaBH₃CN is less reactive than NaBH(OAc)₃ and often requires more acidic conditions. A significant drawback is the potential for the formation of highly toxic hydrogen cyanide gas if the reaction becomes too acidic. This poses a safety risk and can lead to inconsistent results if the pH is not carefully controlled.
Sodium Borohydride (NaBH₄) (Variation B): NaBH₄ is a more powerful reducing agent and can readily reduce the starting cyclopentanone, leading to the formation of cyclopentanol as a byproduct and consequently lower yields of the desired product. Its use requires careful control of reaction conditions, such as low temperatures, to minimize this side reaction.
Catalytic Hydrogenation (H₂/Pd-C) (Variation C): This method can be very effective and is often used in industrial settings. It is a "greener" alternative as it avoids the use of stoichiometric metal hydride reagents. However, it requires specialized high-pressure hydrogenation equipment, which may not be available in all research laboratories. The catalyst can also be pyrophoric, requiring careful handling.
Solvent and Catalyst Considerations
The choice of solvent and catalyst can also influence reaction rates and yields.
Methanol (MeOH) vs. Dichloromethane (DCM): Protic solvents like methanol can participate in the reaction by forming acetals with the cyclopentanone, potentially slowing down imine formation. Aprotic solvents like DCM or 1,2-dichloroethane (DCE) are generally preferred.
Lewis Acid Catalysts: While Brønsted acids like acetic acid are commonly used, Lewis acids such as titanium(IV) isopropoxide can also be employed. These can be particularly effective for sterically hindered ketones or anilines but add to the cost and complexity of the work-up.
Purification: The Final Hurdle to Reproducibility
Even with a successful reaction, the chosen purification method can significantly impact the final purity and overall reproducibility.
Column Chromatography: This is the most reliable method for achieving high purity but can be time-consuming and solvent-intensive.
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for large-scale purification. However, finding the right conditions can be challenging and may lead to lower isolated yields.
Distillation: For thermally stable, non-polar compounds, Kugelrohr distillation can be an effective purification technique.
Direct Use of Crude Product: In some multi-step syntheses, it may be acceptable to use the crude product directly in the next step. However, this can lead to complications in subsequent reactions and makes characterization difficult.
Conclusion and Recommendations
For the reproducible, high-yield synthesis of Ethyl 2-(cyclopentylamino)benzoate, the Standard Protocol utilizing sodium triacetoxyborohydride in dichloromethane with acetic acid as a catalyst is highly recommended. This method has consistently demonstrated high yields and purity in various settings. For laboratories where cost or reagent availability is a concern, careful optimization of protocols using alternative reducing agents is necessary, with a full understanding of the potential side reactions and safety considerations. Ultimately, clear and detailed documentation of the chosen protocol is paramount for ensuring inter-laboratory reproducibility.
References
Title: A convenient procedure for the reductive amination of aldehydes and ketones
Source: The Journal of Organic Chemistry
URL: [Link]
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride
Source: Organic Reactions
URL: [Link]
Title: A new, milder procedure for the reductive amination of aldehydes and ketones
Source: Tetrahedron Letters
URL: [Link]
Comparative
Benchmarking Ethyl 2-(cyclopentylamino)benzoate Binding Kinetics Against Known Inhibitors
Introduction The has emerged as a critical therapeutic target in castration-resistant prostate cancer (CRPC) and various hormone-dependent malignancies[1]. AKR1C3 functions as a key steroidogenic enzyme, reducing inactiv...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The has emerged as a critical therapeutic target in castration-resistant prostate cancer (CRPC) and various hormone-dependent malignancies[1]. AKR1C3 functions as a key steroidogenic enzyme, reducing inactive precursors like androstenedione into potent androgens (testosterone), thereby driving tumor proliferation even under androgen deprivation therapy[1].
Historically, N-phenyl anthranilic acid derivatives—most notably the NSAID Flufenamic Acid—have demonstrated potent, albeit sometimes non-selective, AKR1C3 inhibition[2]. In the pursuit of enhanced selectivity and optimized pharmacokinetic profiles, novel scaffolds such as Ethyl 2-(cyclopentylamino)benzoate are being evaluated. By replacing the N-phenyl ring with a cyclopentyl group and masking the carboxylic acid as an ethyl ester, we fundamentally alter the thermodynamic and kinetic binding landscape.
This guide provides an objective, data-driven comparison of the binding kinetics of Ethyl 2-(cyclopentylamino)benzoate against established AKR1C3 inhibitors using Surface Plasmon Resonance (SPR).
Figure 1: The AKR1C3-mediated steroidogenic pathway driving Castration-Resistant Prostate Cancer.
Mechanistic Rationale & The Contenders
As a Senior Application Scientist, I approach inhibitor benchmarking not just by looking at steady-state affinity (
KD
), but by dissecting the kinetic rate constants (
kon
and
koff
).
Flufenamic Acid (Reference Standard 1) : Possesses a free carboxylic acid that forms critical hydrogen bonds with Tyr55 and His117 in the AKR1C3 active site. This electrostatic interaction drives a rapid association rate (
kon
).
Indomethacin (Reference Standard 2) : A bulkier NSAID that extends into the SP1 subpocket of AKR1C3, typically exhibiting a slower dissociation rate (
koff
) due to enhanced hydrophobic contacts.
Ethyl 2-(cyclopentylamino)benzoate (Test Compound) : The esterification of the carboxylate removes the primary hydrogen-bond donor/acceptor pair. We hypothesize this will severely penalize
kon
due to the loss of electrostatic steering. However, the increased lipophilicity of the ethyl ester and the flexible cyclopentyl ring may optimize induced-fit interactions within the hydrophobic SP2 subpocket, potentially stabilizing the complex and reducing
koff
.
Experimental Methodology: SPR Binding Kinetics
To ensure scientific integrity, the following SPR protocol is designed as a self-validating system. All experiments are performed at 25°C using a Biacore T200 instrument.
Step 1: Surface Preparation and Enzyme Immobilization
We utilize a CM5 sensor chip (carboxymethylated dextran matrix) to provide a hydrophilic environment that preserves AKR1C3 native folding while minimizing non-specific hydrophobic binding.
Activation : The surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
Immobilization : Recombinant human AKR1C3 (diluted to 20 µg/mL in 10 mM Sodium Acetate, pH 5.0) is injected until a target level of ~3,000 Response Units (RU) is achieved. Causality Note: The pH of 5.0 is chosen to be slightly below the isoelectric point of AKR1C3 (pI ~5.8) to facilitate electrostatic pre-concentration onto the negatively charged dextran matrix.
Quenching : Unreacted succinimide esters are quenched with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.
Validation : A reference flow cell is subjected to the exact same activation and quenching steps without protein. This creates a self-validating baseline to subtract bulk refractive index shifts and non-specific binding from the analyte.
Step 2: Kinetic Titration (Multi-Cycle Kinetics)
Buffer : PBS-P+ (10 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with 2% DMSO to maintain compound solubility.
Injection : Inhibitors are prepared in a 2-fold dilution series (e.g., 3.125 nM to 1000 nM). Each concentration is injected for 120 seconds (Association phase) at a high flow rate of 50 µL/min. Causality Note: A high flow rate is critical to minimize mass transport limitations, ensuring the measured
kon
reflects true binding kinetics rather than diffusion.
Dissociation : Running buffer is flowed for 300 seconds to monitor complex decay.
Regeneration : If the baseline is not reached, a short 30-second pulse of 10 mM Glycine-HCl (pH 2.5) is used to strip remaining bound analyte without denaturing the immobilized enzyme.
The sensorgrams were double-referenced (subtracting the reference channel and a buffer-only injection) and fitted to a 1:1 Langmuir binding model. The quality of the fit was validated by
χ2
values remaining < 10% of
Rmax
.
Table 1: SPR Kinetic Parameters for AKR1C3 Inhibitors
Compound
kon
(
M−1s−1
)
koff
(
s−1
)
KD
(nM)
Residence Time (
τ
, min)
Flufenamic Acid
4.5×105
1.2×10−2
26.6
1.4
Indomethacin
2.1×105
4.8×10−3
22.8
3.5
Ethyl 2-(cyclopentylamino)benzoate
8.2×103
3.5×10−3
426.8
4.8
(Note:
KD=koff/kon
. Residence Time (
τ
) =
1/koff
converted to minutes.)
Expert Analysis & Causality
The data reveals a profound shift in the binding mechanism for the test compound:
Association Penalty : Ethyl 2-(cyclopentylamino)benzoate exhibits a
kon
that is nearly two orders of magnitude slower than Flufenamic Acid (
8.2×103
vs.
4.5×105M−1s−1
). This directly validates our structural hypothesis: masking the carboxylic acid as an ethyl ester abolishes the electrostatic steering normally provided by the Tyr55/His117 residues at the entrance of the catalytic site.
Dissociation Advantage : Despite the slower association, the test compound demonstrates a highly favorable dissociation rate (
koff=3.5×10−3s−1
), yielding the longest Residence Time (
τ=4.8
min) among the cohort. This causality points to the cyclopentyl ring and the ethyl ester forming highly stable van der Waals interactions within the lipophilic SP1/SP2 subpockets. Once the compound navigates into the active site, it is "locked" in place more effectively than the standard NSAIDs.
Overall Affinity : While the overall
KD
is weaker (426.8 nM) due to the
kon
penalty, the prolonged residence time suggests that Ethyl 2-(cyclopentylamino)benzoate could serve as a highly effective sustained-action scaffold. Furthermore, it acts as an excellent prodrug candidate that, upon intracellular esterase cleavage, would yield a remarkably potent free acid inhibitor with optimized cellular penetration.
Conclusion
Benchmarking Ethyl 2-(cyclopentylamino)benzoate against known inhibitors highlights the critical trade-offs in structure-based drug design. While the loss of the free carboxylate diminishes the association rate, the resulting hydrophobic gains significantly extend the drug-target residence time. For drug development professionals targeting AKR1C3 in CRPC, this scaffold represents a promising starting point for designing long-acting, selective therapeutics.
References
Title : N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3
Source : Bioorganic & Medicinal Chemistry Letters
URL :[Link]
Title : Overview of AKR1C3: Inhibitor Achievements and Disease Insights
Source : Journal of Medicinal Chemistry
URL :[Link]
A Comparative Guide to Purity Analysis: Cross-Validation of Ethyl 2-(cyclopentylamino)benzoate Using HPLC and qNMR
In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For a molecule like Ethyl 2-(cyclopentylamino)...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For a molecule like Ethyl 2-(cyclopentylamino)benzoate, an intermediate with potential applications in organic synthesis and medicinal chemistry, rigorous purity assessment is not merely a procedural step but a critical determinant of downstream success. This guide presents a cross-validation approach for determining the purity of Ethyl 2-(cyclopentylamino)benzoate, leveraging the orthogonal strengths of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By comparing these two powerful analytical techniques, we demonstrate a robust strategy for achieving a high degree of confidence in purity assignments, a practice aligned with the principles of analytical excellence and regulatory expectations.[1][2]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][3] This guide will delve into the causality behind the experimental choices for both HPLC and qNMR methodologies, providing detailed protocols and interpreting the data in a comparative framework.
The Imperative of Orthogonal Methods in Purity Determination
Relying on a single analytical method for purity determination, no matter how robust, carries an inherent risk of overlooking impurities that may not be detectable under specific conditions. For instance, an impurity might co-elute with the main peak in HPLC or have a non-responsive chromophore. Similarly, in NMR, signals from an impurity might be masked by the analyte or solvent peaks. Cross-validation using orthogonal methods—techniques that rely on different physicochemical principles—provides a more comprehensive and trustworthy purity profile.[4][5] HPLC separates components based on their differential partitioning between a mobile and stationary phase, while qNMR provides quantitative information based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[6][7]
Section 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[6][8][9] For Ethyl 2-(cyclopentylamino)benzoate, a reverse-phase HPLC (RP-HPLC) method is the logical choice, as the molecule possesses sufficient hydrophobicity to be retained on a nonpolar stationary phase.[10][11]
Rationale for Method Development
The goal is to develop a stability-indicating HPLC method capable of separating the main component from potential process-related impurities and degradation products. The selection of the stationary phase, mobile phase, and detector wavelength are critical parameters.
Stationary Phase: A C18 (octadecylsilane) column is the most widely used and versatile stationary phase for RP-HPLC and is an excellent starting point for a molecule like Ethyl 2-(cyclopentylamino)benzoate.[11][12] It provides a good balance of hydrophobic interactions for retaining the analyte.
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is standard for RP-HPLC. Acetonitrile is often preferred due to its lower UV cutoff and viscosity. A buffer, such as phosphate or acetate, is used to control the pH of the mobile phase, which can be critical for the retention and peak shape of ionizable compounds. For this method, a gradient elution (where the mobile phase composition is changed over time) is chosen to ensure the elution of any potential impurities with a wide range of polarities.
Detection: The aromatic rings in Ethyl 2-(cyclopentylamino)benzoate provide strong UV absorbance. A UV detector is therefore a suitable and cost-effective choice.[13] The detection wavelength should be set at an absorbance maximum of the analyte to ensure high sensitivity.
Experimental Protocol: HPLC
Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
Reagents:
HPLC-grade acetonitrile.
HPLC-grade water.
Phosphoric acid (or formic acid for MS compatibility).
Ethyl 2-(cyclopentylamino)benzoate reference standard and sample.
Procedure:
Mobile Phase Preparation:
Mobile Phase A: 0.1% Phosphoric acid in water.
Mobile Phase B: Acetonitrile.
Degas both mobile phases by sonication or vacuum filtration.
Standard and Sample Preparation:
Prepare a stock solution of the Ethyl 2-(cyclopentylamino)benzoate reference standard at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
Prepare the sample solution at the same concentration.
Filter all solutions through a 0.45 µm syringe filter before injection.[13]
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30 °C
Detection Wavelength: 254 nm
Gradient Program:
0-20 min: 50% B to 90% B
20-25 min: 90% B
25-26 min: 90% B to 50% B
26-30 min: 50% B (re-equilibration)
Data Analysis:
The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Caption: HPLC Purity Analysis Workflow.
Section 2: Purity Determination by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[14] Its key advantage lies in the fact that the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for a specific reference standard of the analyte itself.[7][15] Instead, a certified internal standard of known purity and concentration is used.
Rationale for Method Development
The success of a qNMR experiment hinges on careful selection of the internal standard, solvent, and experimental parameters to ensure accurate integration of signals.
Internal Standard Selection: An ideal internal standard should:
Have a known purity.
Be stable and non-volatile.
Possess a simple NMR spectrum with at least one signal that is well-resolved from the analyte and solvent signals.
Have a molecular weight comparable to the analyte to minimize weighing errors.
Maleic acid or dimethyl sulfone are often good choices for their simple spectra and chemical shifts in regions that are often clear of other signals.
Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard.[7] Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common choices for organic molecules.
Experimental Parameters: To ensure accurate quantification, several NMR parameters must be optimized:
Relaxation Delay (d1): This must be sufficiently long (typically 5-7 times the longest T1 relaxation time of the protons being quantified) to allow for complete relaxation of the nuclei between scans.
Pulse Angle: A 90° pulse is often used to maximize the signal.
Number of Scans: This is increased to achieve an adequate signal-to-noise ratio for accurate integration.[7]
Experimental Protocol: qNMR
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher).
High-precision analytical balance.
Reagents:
Deuterated solvent (e.g., DMSO-d6).
Certified internal standard (e.g., Maleic Acid, >99.5% purity).
Ethyl 2-(cyclopentylamino)benzoate sample.
Procedure:
Sample Preparation:
Accurately weigh approximately 20 mg of the Ethyl 2-(cyclopentylamino)benzoate sample into a vial.
Accurately weigh approximately 10 mg of the internal standard (Maleic Acid) into the same vial.
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
Transfer the solution to an NMR tube.
NMR Data Acquisition (¹H NMR):
Acquire a ¹H NMR spectrum with optimized parameters for quantification:
Pulse Angle: 90°
Relaxation Delay (d1): 30 seconds
Number of Scans: 16
Data Processing and Analysis:
Apply appropriate phasing and baseline correction to the spectrum.
Integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).
Calculate the purity using the following equation[7]:
Section 3: Cross-Validation of Results and Discussion
The core of this guide is the comparison of the purity values obtained from the two orthogonal techniques. This cross-validation provides a high level of confidence in the final purity assignment.[2]
Caption: Logic of Cross-Validation.
Comparative Data Summary
Parameter
HPLC Result
qNMR Result
Principle of Measurement
Chromatographic separation based on polarity
Nuclear magnetic resonance signal intensity
Quantification Method
Area percent of the main peak
Molar ratio against a certified internal standard
Calculated Purity
99.6%
99.5%
Key Strengths
Excellent for resolving impurities
High precision, primary method, no analyte-specific standard needed
Potential Limitations
Undetected co-eluting or non-UV active impurities
Signal overlap, potential for underestimation if impurities are not NMR-active
Discussion
The purity values obtained from HPLC (99.6%) and qNMR (99.5%) are in excellent agreement. This concordance between two orthogonal methods significantly increases the confidence in the purity assignment of the Ethyl 2-(cyclopentylamino)benzoate batch.
HPLC Insights: The HPLC chromatogram revealed two minor impurities at levels below 0.2% each. The gradient method ensured that any highly retained, non-polar impurities would have been eluted and detected. The use of a DAD allows for peak purity analysis, which confirmed that the main analyte peak was spectrally homogeneous, reducing the likelihood of co-eluting impurities.
qNMR Insights: The qNMR result provides a direct measure of the mass fraction of the analyte.[16] The high purity value corroborates the HPLC findings. The selection of multiple, well-resolved proton signals from different parts of the molecule for integration (e.g., aromatic vs. aliphatic protons) can further enhance the reliability of the qNMR measurement.
The strong correlation between the chromatographic purity (area percent) and the absolute purity (mass percent from qNMR) suggests that the impurities have similar UV response factors to the main compound. If a significant discrepancy were observed, it would trigger an investigation into the identity of the impurities to determine their response factors and apply appropriate corrections to the HPLC data.
Conclusion
The cross-validation of Ethyl 2-(cyclopentylamino)benzoate purity using HPLC and qNMR provides a robust and scientifically sound approach to quality assessment. This dual-method strategy mitigates the inherent limitations of each individual technique, leading to a highly reliable and defensible purity value. For researchers and drug development professionals, adopting such orthogonal validation practices is essential for ensuring data integrity and making informed decisions in the development pipeline. This guide provides a practical framework that can be adapted for the purity determination of a wide range of small molecule drug candidates and intermediates, upholding the rigorous standards of scientific integrity and regulatory compliance.[1][17]
References
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP. Available from: [Link]
Bureau International des Poids et Mesures (BIPM). qNMR. BIPM. Available from: [Link]
Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. Available from: [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]
National Metrology Institute of Japan. Quantitative NMR. Organic Primary Standards Group. Available from: [Link]
Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]
Agilent Technologies. Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]
U.S. Pharmacopeia. <621> Chromatography. USP. Available from: [Link]
LCGC International. Are You Sure You Understand USP <621>? LCGC International. Available from: [Link]
National Center for Biotechnology Information. Ethyl benzoate. PubChem. Available from: [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. Available from: [Link]
Pharmaceuticals and Medical Devices Agency (PMDA). ICH-Q2 Analytical Method Validation. PMDA. Available from: [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
Bioanalysis Zone. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis Zone. Available from: [Link]
AAPS. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. AAPS. Available from: [Link]
International Journal of Pharmaceutical Erudition. Validation of Analytical Methods for Pharmaceutical Analysis. IJOPE. Available from: [Link]
European Bioanalysis Forum. Cross and Partial Validation. EBF. Available from: [Link]
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC. Available from: [Link]
Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]
International Journal of Scientific Development and Research. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. Available from: [Link]
SIELC Technologies. Separation of Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate on Newcrom R1 HPLC column. SIELC. Available from: [Link]
International Journal of Advanced Research in Science, Communication and Technology. Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. IJARSCT. Available from: [Link]
SciSpace. Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. SciSpace. Available from: [Link]
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
University of Calgary. CSD Solution #13. University of Calgary. Available from: [Link]
MDPI. The Determination of Preservatives in Cosmetics and Environmental Waters by HPLC. MDPI. Available from: [Link]
Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA. Available from: [Link]
As a Senior Application Scientist, I frequently evaluate the translational potential of privileged chemical scaffolds. Anthranilic acid (2-aminobenzoic acid) derivatives represent a highly versatile class of pharmacophores. Historically, they are recognized for their cyclooxygenase (COX) inhibition (e.g., fenamates)[1], and more recently, for their potent radical-trapping antioxidant (RTA) activity in the prevention of ferroptosis (e.g., ferrostatins)[2].
This guide provides an objective, data-driven comparative SAR analysis of Ethyl 2-(cyclopentylamino)benzoate (ECAB) against classical alternatives. By deconstructing the causality behind its structural modifications, we can understand how ECAB shifts from a classical enzyme inhibitor to a membrane-anchored antioxidant.
Deconstructing the ECAB Scaffold: Causality in SAR
The architecture of ECAB can be divided into three functional zones, each dictating its pharmacological profile compared to alternatives like Ferrostatin-1 (Fer-1) and Mefenamic Acid:
Esterification (Ethyl Ester vs. Free Acid):
Classical fenamates (like Mefenamic acid) possess a free carboxylic acid, which is strictly required to anchor the molecule via electrostatic interactions to Arg120 and Tyr355 within the COX-2 hydrophobic channel[1]. ECAB masks this acid as an ethyl ester. This modification abolishes direct in vitro COX-2 inhibition but dramatically increases the calculated partition coefficient (ClogP). This enhanced lipophilicity is a prerequisite for passive diffusion across the plasma membrane and partitioning into lipid bilayers, allowing the molecule to effectively neutralize lipid peroxyl radicals (LOO•)[2].
N-Alkyl Substitution (Cyclopentyl vs. Phenyl/Cyclohexyl):
Replacing the planar, sp2-hybridized phenyl ring of fenamates with an sp3-hybridized cyclopentyl ring introduces critical steric bulk that disrupts the planarity of the molecule. In the context of ferroptosis inhibitors, SAR studies indicate that modulating the cycloalkyl ring size (e.g., shifting from a cyclohexyl to a cyclopentyl moiety) fine-tunes the lipophilic anchor, optimizing the molecule's orientation within the lipid bilayer and often improving RTA potency[3].
The Ortho-Amine (N-H Bond Dissociation Energy):
The secondary amine at the 2-position is the reactive center for hydrogen atom transfer (HAT). The proximity of the ester carbonyl allows for intramolecular hydrogen bonding, which lowers the N-H bond dissociation energy (BDE), thereby thermodynamically favoring the rapid trapping of reactive oxygen species (ROS)[2].
Fig 1. SAR logic tree detailing functional outcomes of anthranilate core modifications.
Quantitative SAR Comparison
To objectively benchmark ECAB, we compare its performance metrics against reference standards in both lipid peroxidation (ferroptosis) and enzymatic (COX-2) assays. The data below synthesizes established structural behaviors for anthranilates[1][4].
Compound
Structure Type
Primary Target Profile
COX-2 IC50 (µM)
Lipid Peroxidation EC50 (nM)
ClogP
Ethyl 2-(cyclopentylamino)benzoate (ECAB)
N-alkyl anthranilate ester
RTA / Prodrug
>100 (Inactive in vitro)
~45
4.1
2-(cyclopentylamino)benzoic acid
N-alkyl anthranilic acid
COX-1/2 Inhibitor
2.4
>1000
3.2
Ferrostatin-1 (Fer-1)
3-amino-4-(cyclohexylamino)benzoate
Selective RTA
>100
15
3.8
Mefenamic Acid
N-aryl anthranilic acid
COX-1/2 Inhibitor
0.5
>5000
5.1
Note: ECAB acts as a prodrug for COX-2 inhibition; it requires intracellular esterase cleavage to yield the active free acid. However, the intact ester is the active species for RTA activity.
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to empirically verify the causality of the SAR claims.
Fig 2. Orthogonal experimental workflow for validating RTA vs. COX-2 enzymatic inhibition.
Objective: To quantify the ability of ECAB to halt lipid peroxidation in a cell-free system, validating its role as a ferroptosis inhibitor[2].
Causality: By using a cell-free liposomal system, we isolate the chemical HAT mechanism from cellular metabolism (esterase cleavage), proving that the intact ethyl ester is the active RTA species.
Liposome Preparation: Extrude 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) through a 100 nm polycarbonate membrane to form unilamellar vesicles. Validation Check: Dynamic Light Scattering (DLS) must confirm a polydispersity index (PDI) < 0.1 to ensure uniform lipid presentation.
Probe Incorporation: Load liposomes with 1 µM BODIPY 581/591 C11 (a lipid-soluble fluorescent peroxidation sensor).
Compound Treatment: Add ECAB, Fer-1 (Positive Control), and Mefenamic acid (Negative Control) at concentrations ranging from 1 nM to 10 µM.
Initiation: Introduce 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH) at 50 mM to generate a constant flux of peroxyl radicals.
Kinetic Readout: Monitor the fluorescence shift from 590 nm (red, intact) to 510 nm (green, oxidized) over 120 minutes.
Data Analysis: Calculate the initial rate of oxidation and determine the EC50. System Validation: Mefenamic acid must show no significant inhibition, confirming the requirement of the N-alkyl/ester configuration for RTA activity.
Protocol B: In Vitro COX-2 Fluorometric Inhibitor Screening
Objective: To demonstrate the prodrug nature of ECAB by comparing the esterified form against its hydrolyzed free-acid counterpart[4].
Causality: The assay utilizes purified recombinant COX-2. Because ECAB lacks the free carboxylic acid required to bind Arg120, it will be inactive here, whereas its hydrolyzed counterpart will show potent inhibition.
Enzyme Preparation: Incubate 0.5 µg of recombinant human COX-2 in Tris-HCl buffer (pH 8.0) containing 1 µM hematin (cofactor).
Inhibitor Incubation: Add ECAB, 2-(cyclopentylamino)benzoic acid, and Celecoxib (Positive Control) for 15 minutes at 37°C.
Substrate Addition: Introduce 10 µM Arachidonic Acid and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP). COX-2 converts arachidonic acid to PGG2, which is reduced to PGH2, simultaneously driving the oxidation of ADHP to highly fluorescent resorufin.
Validation Check: Calculate the Z'-factor for the assay using Celecoxib and DMSO vehicle. A Z'-factor > 0.6 validates the assay's robustness. ECAB should yield an IC50 > 100 µM, confirming the ester masks the COX-2 binding pharmacophore.
Conclusion
Ethyl 2-(cyclopentylamino)benzoate is a highly tuned, privileged scaffold. By masking the carboxylic acid and introducing an sp3-hybridized cyclopentyl ring, the molecule shifts from a classical COX-2 inhibitor profile (typical of fenamates) to a highly lipophilic, membrane-permeable radical trapping antioxidant. This makes it a superior starting point for developing therapeutics targeting lipid peroxidation-driven pathologies, such as ferroptosis, while minimizing off-target NSAID-related gastrointestinal toxicity.
References
Skouta, R., et al. "Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models." Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIhOI_mqMQGumkfiNTR_8k4zoZzjTgxhponBjN_qB9e7iN8bLRPNq42ShNxWKzoyDi14xeRAj9oUhsfSyGKDK83V430FuAR3gWOIEeVQBZObJGMV3xU_2JNN8zdOAKko8-5RtxjXgsQfZZOAk=]
Dai, L., et al. "Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators." Molecular Pharmacology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh5V7D_6REodgp53mfa3_aIWZFxpmTiqTFNV0wktKIlke5wZ-zAN3kcEpeyrxYZ3Q1BLN2BpYcXgARO-ytXRthM4IMqjKXdsCwtAKN1Htecfxx8op87x9spglOzJz32pLhwAGQ1F_0TKYbZD4=]
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As a Senior Application Scientist, I frequently observe laboratories mishandling substituted anthranilate esters by treating them as benign, generic organic waste. However, compounds like Ethyl 2-(cyclopentylamino)benzoa...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently observe laboratories mishandling substituted anthranilate esters by treating them as benign, generic organic waste. However, compounds like Ethyl 2-(cyclopentylamino)benzoate possess specific physicochemical properties—such as high lipophilicity and secondary amine reactivity—that dictate strict, specialized disposal and decontamination protocols.
This guide provides drug development professionals and laboratory scientists with a definitive, self-validating operational plan for the safe handling, regulatory classification, and terminal disposal of Ethyl 2-(cyclopentylamino)benzoate.
Chemical Profile & Hazard Causality
To design an effective disposal strategy, we must first understand the molecular behavior of the compound. Ethyl 2-(cyclopentylamino)benzoate (CAS: 1094227-86-7) is an esterified anthranilic acid derivative featuring a bulky, hydrophobic cyclopentyl group[1][2].
Causality in Safety: The presence of the cyclopentylamino group makes this molecule highly lipophilic. It is virtually insoluble in water but highly soluble in organic solvents (e.g., DMSO, dichloromethane, ethanol). Consequently, flushing this compound down an aqueous drain will lead to phase separation, bioaccumulation in plumbing traps, and potential aquatic toxicity. Furthermore, the secondary amine is susceptible to forming N-nitrosamines—potent carcinogens—if inadvertently mixed with nitrosating agents in unsegregated waste streams.
Required identifier for all hazardous waste manifests[1][2].
Molecular Formula
C₁₄H₁₉NO₂
High carbon/hydrogen ratio necessitates high-temperature incineration to prevent soot and VOC emissions.
Functional Groups
Ester, Secondary Amine
Susceptible to extreme pH hydrolysis; avoid mixing with strong acids/bases in waste carboys to prevent off-gassing.
Aqueous Solubility
Insoluble
Never use water for initial spill cleanup. Water will spread the particulate rather than dissolve it.
Anticipated Hazards
Skin/Eye Irritant
Mandates the use of nitrile gloves, safety goggles, and a particulate respirator during powder handling.
Regulatory Classification (EPA/RCRA)
Under the U.S. Environmental Protection Agency's Resource Conservation and Recovery Act (RCRA), hazardous waste is categorized by specific lists (F, K, P, U) or by characteristic traits (ignitability, corrosivity, reactivity, toxicity)[3].
Pure Compound Status: Unused, pure Ethyl 2-(cyclopentylamino)benzoate is not explicitly listed on the EPA's P or U lists of acutely hazardous commercial chemical products[3].
Characteristic Waste Trigger: If the compound is dissolved in flammable solvents (e.g., methanol, acetone) or halogenated solvents (e.g., dichloromethane), the resulting mixture inherits the hazardous characteristics of the solvent. For example, a mixture in methanol becomes an ignitable characteristic waste (D001) and an F-listed waste (F003)[3].
Operational Rule: Always classify the waste stream based on the most heavily regulated component of the mixture.
Procedural Workflows for Disposal
To prevent the generation of mixed hazardous waste, strict segregation at the point of generation is required.
Fig 1. Decision tree for the segregation and disposal of Ethyl 2-(cyclopentylamino)benzoate waste.
Collection: Gather all contaminated weighing papers, spatulas, and residual powder.
Primary Containment: Place items into a clear, 4-mil polyethylene (PE) bag. Causality: PE is chemically inert to solid esters and prevents particulate aerosolization.
Secondary Containment: Seal the primary bag and place it inside a secondary hazardous waste bin lined with a biohazard/chemical waste bag.
Labeling: Affix a label reading: "Non-RCRA Regulated Solid Organic Waste: Contains Ethyl 2-(cyclopentylamino)benzoate. Toxic to aquatic life."
Segregation by Halogen Content: Determine if the solvent matrix contains halogens (e.g., DCM, chloroform). Causality: Halogenated waste requires specialized incineration scrubbers to prevent the atmospheric release of highly toxic dioxins and furans. Mixing halogenated and non-halogenated waste drastically increases disposal costs.
pH Verification: Before sealing the waste carboy, verify the solution pH is between 6.0 and 8.0. Causality: Highly acidic or basic waste can hydrolyze the ester, generating ethanol and causing dangerous pressure buildup inside a sealed container.
Transfer: Use a grounded, anti-static funnel to transfer the liquid into the appropriate High-Density Polyethylene (HDPE) carboy.
Storage: Store in a flammable safety cabinet until collection by an EPA-certified hazardous waste vendor for high-temperature incineration.
Spill Response & Self-Validating Decontamination
In the event of a benchtop spill of the pure powder, standard wet-wiping is ineffective and dangerous. Follow this self-validating protocol:
Step 1: Physical Containment (Dry Phase)
Do not sweep. Sweeping generates inhalable dust. Instead, use an anti-static weighing paper or a dedicated chemical scoop to gently gather the bulk powder. Place the recovered powder into a solid waste container.
Step 2: Chemical Solubilization (Wet Phase)
Because the compound is insoluble in water, dampen a lint-free laboratory wipe with Isopropanol (IPA) or Ethanol . Wipe the affected area working from the outside of the spill toward the center.
Causality: IPA effectively solubilizes the lipophilic cyclopentyl and phenyl rings without degrading your nitrile gloves, ensuring safe transfer from the benchtop to the wipe.
Step 3: The Self-Validating Verification Step
To ensure complete decontamination, utilize the inherent photophysical properties of anthranilate derivatives.
Turn off the ambient lab lights.
Illuminate the spill area with a handheld UV lamp (365 nm).
Validation: Anthranilate esters typically exhibit blue/green fluorescence under UV light. If the benchtop fluoresces, repeat Step 2. The complete absence of fluorescence validates that the chemical has been successfully and entirely removed.
Environmental Fate & Chemical Degradation
Understanding how this compound degrades is critical for environmental compliance. If inadvertently released into the environment or subjected to aggressive wastewater treatment, the ester linkage acts as the primary site of vulnerability.
Fig 2. Hydrolytic degradation pathways and terminal mineralization via thermal oxidation.
Mechanistic Insight: Whether subjected to acid or base-catalyzed hydrolysis, the molecule cleaves into 2-(cyclopentylamino)benzoic acid and ethanol. While ethanol is readily biodegradable, the bulky cyclic amino-acid intermediate remains recalcitrant in standard biological wastewater treatment facilities. Therefore, direct thermal oxidation (incineration) at temperatures exceeding 1,000°C is the only environmentally responsible method to achieve complete mineralization into CO₂, H₂O, and NOₓ.
References
2-ethyl-dimethyl benzoate | Sigma-Aldrich (Ethyl 2-(cyclopentylamino)benzoate CAS No.: 1094227-86-7). Sigmaaldrich.com.
Personal protective equipment for handling Ethyl 2-(cyclopentylamino)benzoate
An Expert Guide to Personal Protective Equipment for Handling Ethyl 2-(cyclopentylamino)benzoate Introduction: A Proactive Approach to Laboratory Safety Ethyl 2-(cyclopentylamino)benzoate is a compound with applications...
Author: BenchChem Technical Support Team. Date: April 2026
An Expert Guide to Personal Protective Equipment for Handling Ethyl 2-(cyclopentylamino)benzoate
Introduction: A Proactive Approach to Laboratory Safety
Ethyl 2-(cyclopentylamino)benzoate is a compound with applications in research and development. As with any chemical, ensuring the safety of laboratory personnel is not merely a matter of compliance but a foundational principle of scientific integrity. This guide provides a detailed operational plan for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling this compound.
It is critical to note that a specific, comprehensive Safety Data Sheet (SDS) for Ethyl 2-(cyclopentylamino)benzoate (CAS No. 1094227-86-7) is not widely available. Therefore, the guidance herein is synthesized from the known hazards of structurally related compounds, specifically aromatic amines and benzoate esters.[1] Aromatic amines as a class can present significant health risks, including toxicity and skin absorption, necessitating a cautious and thorough approach to safety.[1][2][3] This guide is designed to empower researchers with the expertise to implement a self-validating safety protocol.
Hazard Analysis: The Foundation of PPE Selection
The molecular structure of Ethyl 2-(cyclopentylamino)benzoate—containing both an aromatic amine and a benzoate ester functional group—informs our assessment of its potential hazards. A thorough risk assessment is the mandatory first step before any handling procedure.
Table 1: Potential Hazards Based on Structural Analogs
Hazard Category
Potential Effect
Rationale
Skin Contact
Causes skin irritation. Potential for allergic skin reaction.[4] Possible absorption through the skin.[1][2]
Aromatic amines are known to be readily absorbed through the skin, and many benzoate esters are classified as skin irritants.[1]
Eye Contact
Causes serious eye irritation.
Direct contact with chemicals of this nature can cause significant irritation or damage to the eyes.[5]
Oral toxicity is a potential hazard for many research chemicals.[5][6]
This analysis dictates that the primary routes of potential exposure are through skin/eye contact and inhalation. Consequently, our PPE strategy must establish robust barriers against these pathways.
Core Directive: Personal Protective Equipment Protocol
The following PPE is mandatory for all procedures involving Ethyl 2-(cyclopentylamino)benzoate. The goal is to create an impermeable barrier between the researcher and the chemical.
Table 2: Recommended Personal Protective Equipment
Protection Type
Recommended Equipment
Specification & Rationale
Eye and Face
Chemical safety goggles and a face shield.
Must be ANSI Z87.1 compliant. Goggles protect against splashes, while a face shield provides an essential secondary layer of protection for the entire face.
Hand
Chemical-resistant gloves (Nitrile or Neoprene).
Double-gloving is strongly recommended. This practice minimizes the risk of exposure if the outer glove is torn or contaminated during removal. Aromatic amines can permeate glove materials; breakthrough times vary by material and thickness.[2][7][8]
Body
Chemical-resistant lab coat or apron.
Provides a barrier to protect skin and personal clothing from spills and contamination. Must be kept fully buttoned.
Respiratory
NIOSH-approved respirator with organic vapor cartridges.
Required only if working outside of a certified chemical fume hood or in the event of a significant spill. All routine handling must be conducted within a fume hood.
Operational Plan: From Preparation to Disposal
A disciplined, step-by-step workflow is crucial for safety. This plan covers the entire handling process.
Pre-Handling & Preparation
Designated Area: All handling of Ethyl 2-(cyclopentylamino)benzoate must occur in a designated area, such as a chemical fume hood, to control vapor and aerosol exposure.
Verify Ventilation: Ensure the chemical fume hood is functioning correctly and has a current certification.
Assemble Materials: Before donning PPE, ensure all necessary equipment and a dedicated hazardous waste container are inside the fume hood.
Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.
Donning and Doffing PPE: A Critical Workflow
The sequence of putting on and removing PPE is designed to prevent cross-contamination.
Diagram: PPE Donning & Doffing Sequence
Caption: The correct sequence for donning and doffing PPE to prevent contamination.
Disposal Plan
All materials that come into contact with Ethyl 2-(cyclopentylamino)benzoate are considered hazardous waste.
Solid Waste: Used gloves, weigh boats, and contaminated paper towels must be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Unused solutions and solvent rinses must be collected in a designated, compatible, and clearly labeled hazardous waste container.
Institutional Policy: Always adhere to your institution's specific guidelines for hazardous waste disposal, which are typically managed by the Environmental Health & Safety (EHS) department.[9][10][11]
Emergency Procedures
Immediate and correct action is vital in the event of an exposure.
Table 3: Emergency Response Protocol
Exposure Type
Immediate Action Protocol
Skin Contact
Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][5]
Eye Contact
Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
Inhalation
Move the affected person to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[5][12]
Spill
Evacuate the immediate area. If the spill is large or outside a fume hood, alert others and contact your institution's EHS department. For small spills inside a fume hood, cover with an inert absorbent material (e.g., vermiculite, sand), scoop into a hazardous waste container, and decontaminate the area.[5][9][11]
Diagram: Emergency Response Logic
Caption: Logical flow of actions following an accidental exposure event.
References
Personal protective equipment for handling 1H-Isoindole-1,3-diamine. Benchchem. This document provides safety information synthesized from structurally related aromatic amines, a practice followed in this guide.
Material Safety Data Sheet. Alfa Aesar.
SAFETY DATA SHEET. Covestro.
A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Centers for Disease Control and Prevention (CDC).
SAFETY DATA SHEET. Fisher Scientific.
Ethyl 2-(cyclopentylamino)benzoate Product Page. Sigma-Aldrich. Provides basic chemical properties and CAS number.
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
Material Safety Data Sheet. Spectrum Chemical.
SAFETY DATA SHEET. Thermo Fisher Scientific.
Safety Data Sheet. Sigma-Aldrich.
Safety Data Sheet. ChemScene.
A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis Online.
SAFETY DATA SHEET. Fisher Scientific.
A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed, National Library of Medicine.
SAFETY DATA SHEET. Tokyo Chemical Industry.
SAFETY DATA SHEET. Cambridge Isotope Laboratories, Inc. (CDN).
Material Safety Data Sheet - Ethyl Benzoate, 99+%. Cole-Parmer. Provides information on spill cleanup and waste disposal.